TG 100572
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSMEORRLJZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867334-05-2 | |
| Record name | TG 100572 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
TG100572: A Technical Guide to its Mechanism of Action as a Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG100572 is a potent, multi-targeted small molecule inhibitor of a select group of receptor tyrosine kinases (RTKs) and Src family kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src kinase family. This inhibition disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as vascular permeability. Primarily investigated for its therapeutic potential in ocular diseases characterized by neovascularization and edema, such as age-related macular degeneration (AMD), TG100572 demonstrates significant anti-angiogenic and anti-permeability effects. This technical guide provides a comprehensive overview of the mechanism of action of TG100572, detailing its kinase inhibitory profile, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
TG100572 functions as a multi-targeted kinase inhibitor, a class of drugs designed to simultaneously block the activity of several key signaling proteins involved in pathological processes.[1] The primary targets of TG100572 are receptor tyrosine kinases and Src family kinases, which are critical regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[2]
TG100572 is the active metabolite of the prodrug TG100801.[3][4] Following topical administration, TG100801 is converted to TG100572 by ocular esterases.[3] This conversion allows for effective delivery of the active compound to the posterior segment of the eye while minimizing systemic exposure.[3][4]
The inhibitory action of TG100572 is achieved through competition with adenosine triphosphate (ATP) at the catalytic site of the target kinases. By occupying the ATP-binding pocket, TG100572 prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the initiation of downstream signaling cascades.[2]
Kinase Inhibitory Profile
The potency of TG100572 against its target kinases has been quantified through in vitro kinase inhibition assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data demonstrates sub-nanomolar to low nanomolar activity against a range of kinases implicated in angiogenesis and vascular permeability.
| Target Kinase | IC50 (nM) | Kinase Family |
| VEGFR1 | 2 | Receptor Tyrosine Kinase |
| VEGFR2 | 7 | Receptor Tyrosine Kinase |
| FGFR1 | 2 | Receptor Tyrosine Kinase |
| FGFR2 | 16 | Receptor Tyrosine Kinase |
| PDGFRβ | 13 | Receptor Tyrosine Kinase |
| Fgr | 5 | Src Family Kinase |
| Fyn | 0.5 | Src Family Kinase |
| Hck | 6 | Src Family Kinase |
| Lck | 0.1 | Src Family Kinase |
| Lyn | 0.4 | Src Family Kinase |
| Src | 1 | Src Family Kinase |
| Yes | 0.2 | Src Family Kinase |
Table 1: In vitro kinase inhibitory profile of TG100572. Data compiled from multiple sources.[5][6]
Effects on Cellular Processes and Signaling Pathways
The multi-targeted nature of TG100572 leads to the disruption of several critical cellular processes involved in angiogenesis and vascular leakage.
Inhibition of Endothelial Cell Proliferation
Angiogenesis is fundamentally dependent on the proliferation of endothelial cells.[7] TG100572 has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610 ± 72 nM.[5][6] This anti-proliferative effect is a direct consequence of blocking the signaling pathways initiated by growth factors such as VEGF and FGF, which are potent mitogens for endothelial cells.
Induction of Apoptosis in Proliferating Endothelial Cells
Beyond inhibiting proliferation, TG100572 selectively induces apoptosis, or programmed cell death, in rapidly dividing endothelial cells, while having minimal effect on quiescent cells.[5][6] This selective cytotoxicity towards proliferating cells is a desirable characteristic for an anti-angiogenic agent, as it targets the pathological neovasculature while sparing established blood vessels.
Blockade of VEGF-Induced Signaling
Vascular Endothelial Growth Factor (VEGF) is a key driver of both physiological and pathological angiogenesis.[8] Its binding to VEGFR2 on endothelial cells triggers a cascade of intracellular signaling events.[9] One of the critical downstream pathways involves the activation of the Ras/MEK/ERK pathway, which promotes cell proliferation and survival.[10] Experimental evidence demonstrates that TG100572 effectively blocks the VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase (Erk1/2), a key component of this pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. apexbt.com [apexbt.com]
- 5. genscript.com [genscript.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Kinase Selectivity Profile of TG-100572: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100572 is a potent, multi-targeted kinase inhibitor demonstrating significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases implicated in pathological angiogenesis and cancer. This document provides a comprehensive overview of the kinase selectivity profile of TG-100572, presenting quantitative inhibitory data in a structured format. Detailed experimental methodologies for biochemical kinase assays are outlined to provide a framework for the determination of kinase inhibitor potency. Furthermore, this guide illustrates the critical signaling pathways modulated by TG-100572, offering visual representations of the molecular interactions and the inhibitor's mechanism of action through Graphviz diagrams. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Quantitative Kinase Selectivity Profile of TG-100572
TG-100572 exhibits a distinct selectivity profile, with potent, sub-nanomolar to low nanomolar inhibitory activity against several members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR) families, and Src family kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by TG-100572
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
Data compiled from multiple sources indicating the potent activity of TG-100572 against key pro-angiogenic receptor tyrosine kinases.[1][2]
Table 2: Inhibition of Src Family Kinases by TG-100572
| Kinase Target | IC50 (nM) |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
TG-100572 demonstrates high potency against members of the Src family of non-receptor tyrosine kinases, with several targets inhibited at sub-nanomolar concentrations.[1][2]
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor potency, typically expressed as an IC50 value, is performed using in vitro biochemical assays. While the precise, proprietary protocols for TG-100572 are not publicly detailed, the following represents a standard and widely accepted methodology for such evaluations, often considered the "gold standard" in the field.
General Principle of In Vitro Kinase Assays
In vitro kinase assays measure the enzymatic activity of a purified kinase in a cell-free system. The fundamental principle involves quantifying the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of varying concentrations of the inhibitor.
Radiometric Filter Binding Assay: A Representative Protocol
This protocol describes a common method for determining the IC50 of a kinase inhibitor.
Materials:
-
Kinase: Purified recombinant human kinase of interest (e.g., VEGFR2, Src).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., poly(Glu, Tyr) 4:1 for Src family kinases).
-
Inhibitor: TG-100572, serially diluted in an appropriate solvent (e.g., DMSO).
-
ATP: [γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP.
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.
-
Stop Solution: To terminate the kinase reaction (e.g., phosphoric acid or EDTA).
-
P81 Phosphocellulose Paper: For capturing the radiolabeled substrate.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: All reagents are prepared and stored on ice. Serial dilutions of TG-100572 are prepared at concentrations spanning a range appropriate for IC50 determination.
-
Reaction Setup: In a microtiter plate or microcentrifuge tubes, the following components are added in a sequential manner:
-
Assay buffer.
-
A solution of the kinase at a predetermined optimal concentration.
-
The substrate at a concentration typically at or near its Michaelis-Menten constant (Km).
-
The serially diluted TG-100572 or vehicle control (DMSO).
-
-
Pre-incubation: The mixture of kinase, substrate, and inhibitor is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). This incubation time is optimized to ensure the reaction is within the linear range.
-
Termination of Reaction: The kinase reaction is stopped by the addition of a stop solution.
-
Substrate Capture: An aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The phosphorylated substrate, being charged, binds to the paper, while the unreacted [γ-³²P]ATP does not.
-
Washing: The phosphocellulose papers are washed multiple times with a dilute acid solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each concentration of TG-100572 is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Alternative Non-Radiometric Assay Formats
While radiometric assays are highly reliable, several non-radioactive methods are also widely used for their convenience and safety. These include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays utilize a labeled substrate and a phospho-specific antibody. Phosphorylation of the substrate brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal.
The choice of assay format depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.
Figure 1. A generalized workflow for determining the IC50 value of a kinase inhibitor.
Signaling Pathways Modulated by TG-100572
TG-100572 exerts its biological effects by simultaneously inhibiting multiple critical signaling pathways that drive cell proliferation, survival, migration, and angiogenesis. The primary targets of TG-100572 are key receptor tyrosine kinases and the Src family of non-receptor tyrosine kinases.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
VEGFR, FGFR, and PDGFR are all RTKs that, upon binding to their respective ligands (e.g., VEGF, FGF, PDGF), dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to promoting endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. By inhibiting the kinase activity of these receptors, TG-100572 effectively blocks the initiation of these pro-angiogenic signals.
Figure 2. TG-100572 blocks downstream signaling by inhibiting RTK autophosphorylation.
Inhibition of Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various cell surface receptors, including RTKs and integrins. They play a pivotal role in regulating cell adhesion, migration, and invasion. Activation of Src kinases can contribute to increased vascular permeability and the breakdown of the extracellular matrix, facilitating tumor cell metastasis. TG-100572's potent inhibition of Src family kinases disrupts these processes, complementing its anti-angiogenic effects.
Figure 3. TG-100572 inhibits Src-mediated signaling pathways involved in cell motility.
Crosstalk and Convergent Inhibition
The signaling pathways targeted by TG-100572 are highly interconnected. Src family kinases can be activated by and act downstream of RTKs like VEGFR and PDGFR. This crosstalk creates a robust and often redundant signaling network that promotes pathological angiogenesis and tumor progression. The multi-targeted nature of TG-100572 is a key therapeutic advantage, as it allows for the simultaneous blockade of multiple nodes within this complex network. This convergent inhibition is more likely to lead to a more profound and sustained anti-tumor and anti-angiogenic response compared to inhibitors that target a single pathway. There is increasing evidence that crosstalk between VEGFs and FGFs plays an important role in the promotion of tumor angiogenesis. Furthermore, the recruitment of pericytes by PDGF-B is crucial for the maintenance of tumor angiogenesis.
Figure 4. TG-100572's multi-targeted approach disrupts signaling crosstalk.
Conclusion
TG-100572 is a potent multi-targeted kinase inhibitor with a well-defined selectivity profile against key RTKs and Src family kinases. Its ability to concurrently inhibit multiple signaling pathways involved in angiogenesis, cell proliferation, and migration underscores its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive resource for the continued investigation and development of TG-100572 and other multi-targeted kinase inhibitors. A thorough understanding of the kinase selectivity profile and the underlying signaling networks is paramount for advancing the clinical application of such targeted therapies.
References
TG 100572 Hydrochloride: A Comprehensive Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG 100572 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This document provides an in-depth technical guide to its biological activity, mechanism of action, and key experimental findings. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for understanding the therapeutic potential of this compound. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer and age-related macular degeneration (AMD).[1][2] Key mediators of angiogenesis include receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as non-receptor tyrosine kinases such as the Src family kinases.[1][2] this compound hydrochloride has emerged as a significant inhibitor of these pathways, demonstrating potent activity in preclinical models. Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, without compromising biological activity at equivalent molar concentrations.[3]
Mechanism of Action
This compound hydrochloride exerts its biological effects by inhibiting a range of tyrosine kinases involved in angiogenesis and cell proliferation.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.[1][5] This multi-targeted inhibition of key pro-angiogenic and pro-proliferative pathways forms the basis of its therapeutic potential.
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
Caption: Mechanism of action of this compound.
Quantitative Biological Activity
The inhibitory activity of this compound hydrochloride has been quantified against a panel of kinases, demonstrating sub-nanomolar to low nanomolar potency. Its effect on endothelial cell proliferation has also been determined.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress product information.[3][4]
Table 2: Cellular Activity of this compound
| Cell Line / Process | Parameter | Value |
| Human Retinal Microvascular Endothelial Cells (hRMVEC) | Proliferation Inhibition (IC50) | 610 ± 72 nM |
| Vascular Endothelial Cells | Proliferation Inhibition (ED50) | 610 ± 71 nM |
Data sourced from MedChemExpress product information.[3][4]
In Vitro Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol outlines a common method for assessing the anti-proliferative effects of this compound on endothelial cells.
Caption: Workflow for an endothelial cell proliferation assay.
Detailed Methodology:
-
Cell Plating: Human retinal microvascular endothelial cells (hRMVEC) are seeded in 96-well cluster plates at an appropriate density.
-
Treatment: The cells are cultured for 48 hours in media containing 10% Fetal Bovine Serum (FBS), 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF). During this period, cells are treated with varying concentrations of this compound (typically ranging from 2 nM to 5 µM) or a DMSO vehicle control.[3]
-
Viability Assessment: After the incubation period, cell proliferation is quantified using a colorimetric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[3] This assay measures the metabolic activity of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) is calculated.
In Vivo Studies
Murine Model of Laser-Induced Choroidal Neovascularization (CNV)
Systemic administration of this compound has been shown to significantly suppress CNV in a mouse model.[3][4] However, this route of administration was associated with weight loss, suggesting potential systemic toxicity.[3][4]
Ocular Pharmacokinetics
Topical administration of this compound has been investigated as a means to achieve therapeutic concentrations in ocular tissues while minimizing systemic exposure.
Key Findings:
-
Following topical administration, this compound can reach a maximum concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes (Tmax).[3][4]
-
The levels of this compound in the retina are comparatively low.[3][4]
-
The compound exhibits a short half-life in ocular tissues, necessitating frequent topical administration (e.g., three times a day) to maintain therapeutic levels.[3][4]
-
A prodrug approach, using TG100801 which is converted to this compound by ocular esterases, has been shown to achieve sustained therapeutic concentrations in posterior eye tissues with minimal systemic exposure.[6]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (Topical Administration)
| Tissue | Cmax (µM) | Tmax (hours) |
| Choroid and Sclera | 23.4 | 0.5 |
Data sourced from MedChemExpress product information.[3][4]
In Vivo Experimental Protocol: Murine Dosing Regimen
The following provides an example of a dosing regimen for in vivo studies in mice.
Caption: Example of in vivo dosing regimens for this compound.
Detailed Methodology:
-
Systemic Administration: C57BL/6 mice (15-20 g) are administered 5 mg/kg of this compound via intraperitoneal (i.p.) injection twice daily for four days, followed by a single dose on the fifth day. Plasma and eye tissues are collected 5 hours after the final dose.[3]
-
Topical Administration: A single 10 µL drop of this compound or its prodrug is applied to both eyes of the mice for two consecutive days. Plasma and eye tissues are harvested at various time points (e.g., prior to dosing, and 0.5, 1, 3, 5, or 7 hours after the final dose) to assess pharmacokinetic properties.[3]
Summary and Conclusion
This compound hydrochloride is a potent multi-targeted kinase inhibitor with significant anti-angiogenic activity. Its ability to inhibit key RTKs and Src family kinases at low nanomolar concentrations translates to effective inhibition of endothelial cell proliferation. While systemic administration shows efficacy in preclinical models, it is associated with toxicity. Topical ocular delivery presents a promising alternative for treating ocular diseases characterized by pathological angiogenesis, such as AMD, by achieving high local concentrations with minimal systemic exposure. Further research and development, potentially utilizing prodrug strategies, may optimize the therapeutic index of this compound for clinical applications.
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
TG100572: A Technical Guide to a Dual VEGFR and Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted small molecule inhibitor with significant activity against both vascular endothelial growth factor receptors (VEGFRs) and Src family kinases. Its ability to concurrently block these key signaling pathways makes it a compelling candidate for investigation in diseases characterized by pathological angiogenesis and vascular permeability, such as age-related macular degeneration (AMD) and diabetic retinopathy. This technical guide provides an in-depth overview of TG100572, including its biochemical activity, cellular effects, and preclinical efficacy, with a focus on the experimental methodologies used for its characterization.
Mechanism of Action
TG100572 exerts its biological effects by competitively inhibiting the ATP-binding sites of its target kinases. By targeting VEGFRs, primarily VEGFR1 and VEGFR2, TG100572 directly interferes with the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.
Simultaneously, TG100572 potently inhibits Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various growth factor receptors, including VEGFRs. Inhibition of Src by TG100572 further disrupts pro-angiogenic signaling and can also modulate vascular permeability. The dual inhibition of both VEGFR and Src provides a multi-pronged approach to block pathological neovascularization.
Quantitative Data Summary
The inhibitory activity of TG100572 against a panel of kinases and its effect on endothelial cell proliferation are summarized in the tables below.
Table 1: Kinase Inhibitory Profile of TG100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Src | 1 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Yes | 0.2 |
Data compiled from MedChemExpress.
Table 2: Cellular Activity of TG100572
| Assay | Cell Line | Endpoint | Value |
| Cell Proliferation | hRMVEC | ED50 | 610 ± 71 nM |
Data from Doukas J, et al. J Cell Physiol. 2008.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize TG100572.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TG100572 against a panel of purified kinases.
Methodology: The inhibitory activity of TG100572 was determined using in vitro kinase assays. While the specific details for each kinase may vary slightly, a general protocol is as follows:
-
Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific kinase, a suitable substrate (e.g., a synthetic peptide or a protein like myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Inhibitor Addition: A serial dilution of TG100572 (or vehicle control, typically DMSO) is added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as EDTA.
-
Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which correlates with kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Fluorescence-Based Assay (e.g., LanthaScreen®): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. Phosphorylation brings the donor (terbium) and acceptor (fluorophore) into proximity, resulting in a FRET signal.
-
-
Data Analysis: The percentage of inhibition for each TG100572 concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
.
Endothelial Cell Proliferation Assay
Objective: To determine the half-maximal effective dose (ED50) of TG100572 for the inhibition of vascular endothelial cell proliferation.
Cell Line: Human Retinal Microvascular Endothelial Cells (hRMVEC)
Methodology:
-
Cell Seeding: hRMVECs are plated in 96-well tissue culture plates at an appropriate density to allow for logarithmic growth over the course of the assay.
-
Treatment: After allowing the cells to adhere, the culture medium is replaced with a medium containing 10% Fetal Bovine Serum (FBS), 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF). TG100572 is added to the wells in a serial dilution (e.g., 2 nM to 5 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cell Viability: Cell proliferation is assessed using a colorimetric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.
-
The XTT reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the XTT tetrazolium salt to a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm).
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of proliferation inhibition is calculated for each TG100572 concentration relative to the vehicle control. The ED50 value is determined by fitting the data to a dose-response curve.
.
VEGF-Induced ERK Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of TG100572 on VEGF-induced downstream signaling.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hRMVECs
Methodology:
-
Cell Culture and Starvation: Cells are cultured to near confluence and then serum-starved overnight to reduce basal levels of kinase phosphorylation.
-
Treatment: Cells are pre-treated with TG100572 at various concentrations or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation. A negative control group (no VEGF stimulation) is also included.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is then incubated with a chemiluminescent substrate, and the signal is detected using a chemiluminescence imaging system.
-
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis: The band intensities for p-ERK1/2 are quantified and normalized to the total ERK1/2 or loading control bands. The effect of TG100572 on VEGF-induced ERK phosphorylation can then be determined.
.
Endothelial Cell Apoptosis Assay
Objective: To determine if TG100572 selectively induces apoptosis in proliferating versus quiescent endothelial cells.
Cell Line: Human Retinal Microvascular Endothelial Cells (hRMVEC)
Methodology:
-
Culture Conditions:
-
Proliferating Cells: hRMVECs are cultured in a complete growth medium containing serum and growth factors to maintain a state of active proliferation.
-
Quiescent Cells: To induce quiescence, hRMVECs are cultured to confluence and then switched to a basal medium with low serum (e.g., 0.5% FBS) for 24-48 hours.
-
-
Treatment: Both proliferating and quiescent cell populations are treated with TG100572 at various concentrations or vehicle (DMSO) for a specified period (e.g., 24-48 hours).
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Cells are harvested, washed, and resuspended in an Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.
-
The cells are incubated in the dark and then analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells is quantified.
-
-
Caspase Activity Assay:
-
Cell lysates are prepared and incubated with a substrate for caspases (e.g., caspase-3/7) that is conjugated to a reporter molecule (e.g., a fluorophore or a luminescent substrate).
-
Cleavage of the substrate by active caspases releases the reporter, which can be quantified by a fluorometer or luminometer.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixed and permeabilized cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
The fluorescent signal from the labeled DNA is then detected by fluorescence microscopy or flow cytometry.
-
-
-
Data Analysis: The percentage of apoptotic cells in the TG100572-treated groups is compared to the vehicle-treated control for both proliferating and quiescent cell populations.
.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
Objective: To evaluate the in vivo efficacy of TG100572 in a model of pathological ocular neovascularization.
Animal Model: C57BL/6 mice
Methodology:
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated with a mydriatic agent (e.g., a mixture of tropicamide and phenylephrine).
-
Laser Photocoagulation:
-
A coverslip is used as a contact lens to visualize the retina.
-
An argon laser is used to create four laser spots around the optic nerve in each eye.
-
Laser parameters (e.g., 50 µm spot size, 0.1-second duration, 120 mW power) are chosen to rupture Bruch's membrane, which is confirmed by the appearance of a vaporization bubble.
-
-
Drug Administration:
-
Systemic Administration: TG100572 is administered via intraperitoneal (i.p.) injection (e.g., 5 mg/kg daily).
-
Topical Administration: A prodrug of TG100572, TG100801, is often used for topical delivery as it achieves superior ocular concentrations of the active compound. A solution of TG100801 is applied as eye drops.
-
-
Quantification of CNV:
-
Fourteen days after laser injury, the mice are euthanized.
-
The eyes are enucleated and fixed.
-
The cornea, lens, and retina are removed, and the remaining RPE-choroid-sclera complex is flat-mounted.
-
The choroidal flat mounts are stained with a fluorescent isolectin (e.g., isolectin B4 conjugated to Alexa Fluor 488 or 594) to visualize the neovascular tufts.
-
The fluorescently labeled CNV lesions are imaged using a fluorescence microscope.
-
The area of the CNV lesions is quantified using image analysis software.
-
-
Data Analysis: The mean CNV area in the TG100572-treated group is compared to the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test (e.g., t-test or ANOVA).
.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by TG100572 and the general workflows for the experimental procedures described above.
Caption: TG100572 inhibits both VEGFR and Src signaling pathways.
Caption: General workflow for in vitro kinase inhibition assay.
Caption: Workflow for endothelial cell proliferation assay.
Caption: Workflow for western blot analysis of ERK phosphorylation.
Caption: Workflow for the in vivo laser-induced CNV model.
Conclusion
TG100572 is a potent dual inhibitor of VEGFR and Src kinases with demonstrated anti-angiogenic and anti-proliferative effects in relevant preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this and similar multi-targeted kinase inhibitors. The detailed methodologies offer a foundation for the design and execution of future studies aimed at elucidating the full pharmacological profile of TG100572 and its potential clinical applications.
In Vitro Effects of TG100572 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the in vitro effects of TG100572 on endothelial cells, compiling quantitative data, detailed experimental protocols, and key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of angiogenesis research and anti-cancer drug development.
Core Mechanism of Action
TG100572 exerts its effects by targeting several key receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are crucial for endothelial cell function, proliferation, and survival. Its primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of kinases.[1][2][3] This multi-targeted approach effectively blocks the signaling cascades that drive angiogenesis.
Quantitative Data Summary
The inhibitory activity of TG100572 against various kinases and its effect on endothelial cell proliferation have been quantified in several studies. The following tables summarize these key quantitative metrics.
Table 1: Kinase Inhibition Profile of TG100572 [1][2][3]
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Table 2: In Vitro Efficacy of TG100572 on Endothelial Cells [1][2][3][4]
| Parameter | Cell Type | Value |
| Inhibition of Cell Proliferation (ED50) | Vascular Endothelial Cells | 610 ± 71 nM |
| Inhibition of Cell Proliferation (IC50) | hRMVEC | 610 ± 72 nM |
Key In Vitro Effects on Endothelial Cells
Inhibition of Endothelial Cell Proliferation
TG100572 effectively inhibits the proliferation of vascular endothelial cells.[1][4] This anti-proliferative effect is a direct consequence of its ability to block the signaling pathways initiated by key angiogenic factors such as VEGF. By inhibiting VEGFR2, TG100572 prevents the downstream activation of pathways like the Ras-MEK-ERK pathway, which is critical for cell cycle progression and proliferation.
Induction of Apoptosis in Proliferating Endothelial Cells
A significant finding is that TG100572 selectively induces apoptosis in rapidly proliferating endothelial cells, while having minimal effect on quiescent, established endothelial cells.[4] This selective action suggests that TG100572 may target the angiogenic vasculature of tumors with a favorable therapeutic window, potentially reducing side effects associated with the disruption of normal blood vessels.
Blockade of VEGF-Induced Signaling
TG100572 has been shown to block the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[3][4] ERK is a key downstream effector of the VEGFR2 signaling cascade, and its phosphorylation is a critical step in mediating the mitogenic effects of VEGF. By inhibiting this phosphorylation, TG100572 effectively shuts down a major signaling pathway responsible for endothelial cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro effects of TG100572 on endothelial cells.
Endothelial Cell Proliferation Assay
Objective: To determine the dose-dependent effect of TG100572 on the proliferation of endothelial cells.
Materials:
-
Human Retinal Microvascular Endothelial Cells (hRMVEC) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
TG100572
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed hRMVEC in a 96-well plate at a density of 5,000 cells per well in complete growth medium.
-
Cell Attachment: Allow cells to attach and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Prepare serial dilutions of TG100572 in low-serum medium. Remove the starvation medium and add 100 µL of the TG100572 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the ED50 or IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay
Objective: To assess the ability of TG100572 to induce apoptosis in proliferating endothelial cells.
Materials:
-
Endothelial cells
-
Complete growth medium
-
TG100572
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture endothelial cells in complete growth medium to maintain a proliferative state.
-
Treatment: Treat the cells with various concentrations of TG100572 or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for VEGF-Induced ERK Phosphorylation
Objective: To determine if TG100572 inhibits the VEGF-induced phosphorylation of ERK in endothelial cells.
Materials:
-
Endothelial cells
-
Serum-free medium
-
Recombinant human VEGF
-
TG100572
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Protocol:
-
Cell Culture and Serum Starvation: Culture endothelial cells to near confluence and then serum-starve them overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of TG100572 or vehicle for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of p-ERK as a ratio to t-ERK.
Signaling Pathways and Experimental Workflows
VEGF/VEGFR2 Signaling Pathway Inhibition by TG100572
The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular signaling events that are central to angiogenesis. TG100572's primary anti-angiogenic effect stems from its potent inhibition of this pathway at multiple levels.
Caption: Inhibition of VEGF/VEGFR2 signaling by TG100572.
Experimental Workflow for Assessing TG100572's Anti-Angiogenic Effects In Vitro
The following diagram illustrates a typical workflow for evaluating the in vitro anti-angiogenic properties of a compound like TG100572.
Caption: A typical experimental workflow for in vitro evaluation.
Conclusion
TG100572 is a potent multi-targeted kinase inhibitor that demonstrates significant anti-angiogenic activity in vitro. By effectively inhibiting key signaling pathways in endothelial cells, particularly the VEGF/VEGFR2 axis, it leads to a reduction in cell proliferation and the induction of apoptosis in actively dividing endothelial cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of TG100572 and similar compounds in the treatment of angiogenesis-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TG100572: A Multi-Targeted Kinase Inhibitor for Ocular Neovascularization
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies involving TG100572, a potent multi-targeted kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering an in-depth look at the compound's mechanism of action, pharmacokinetics, and preclinical efficacy.
Introduction
TG100572 is a small molecule inhibitor targeting a specific set of kinases implicated in ocular leak and angiogenesis. Its development has been primarily focused on treating age-related macular degeneration (AMD). A significant aspect of its preclinical evaluation involves its generation from the prodrug TG100801 through de-esterification by ocular esterase enzymes following topical administration.[1][2][3] This approach aims to deliver therapeutic concentrations of the active compound to the posterior segment of the eye while minimizing systemic exposure.[1]
Mechanism of Action
TG100572 is a multi-targeted kinase inhibitor that demonstrates potent, sub-nanomolar activity against the Src family of kinases as well as receptor tyrosine kinases (RTKs) such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ.[2][4][5] By inhibiting these key signaling molecules, TG100572 effectively modulates pathways central to angiogenesis and vascular permeability.
Signaling Pathway Inhibition
The therapeutic rationale for TG100572 lies in its ability to simultaneously block multiple signaling cascades involved in pathological angiogenesis. For instance, the dual inhibition of VEGF receptors and Src family kinases is believed to provide a synergistic effect against VEGF-induced edema.[6] Preclinical studies have shown that TG100572 blocks the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a crucial downstream signaling event in VEGF-induced mitogenesis.[2][6]
In Vitro Efficacy
In vitro studies have demonstrated the biological effects of TG100572 on endothelial cells. The compound inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610±72 nM.[5] Furthermore, TG100572 has been shown to induce apoptosis in rapidly proliferating endothelial cells, while quiescent cells remain unaffected, suggesting a targeted effect on angiogenic blood vessels.[2][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TG100572.
Table 1: In Vitro Kinase Inhibition Profile of TG100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[2][4][5]
Table 2: In Vitro Cellular Activity of TG100572
| Cell Line | Assay | Result (IC50/ED50) |
| hRMVEC | Proliferation | 610 ± 72 nM |
Data sourced from MedChemExpress and other preclinical studies.[4][5][6]
Table 3: Ocular Pharmacokinetics of TG100572 in a Murine Model
| Parameter | Value |
| Cmax (Choroid and Sclera) | 23.4 µM |
| Tmax | 0.5 h |
| Ocular Tissue Half-life | Very short |
Data from a murine model of laser-induced choroidal neovascularization.[4][5]
Experimental Protocols
Prodrug to Active Metabolite Conversion
A key aspect of the preclinical development of TG100572 is its formation from the prodrug TG100801. This conversion is a critical step for achieving therapeutic concentrations in the target ocular tissues.
In Vivo Studies in Animal Models
Preclinical evaluations of TG100572 and its prodrug TG100801 have been conducted in multiple species, including mice, rabbits, dogs, and mini-pigs.[1]
The general workflow for in vivo studies involves drug administration, sample collection at various time points, and subsequent analysis.
-
Animal Model: C57BL/6 mice (15-20 g).[4]
-
Systemic Administration: Intraperitoneal (i.p.) injection of 5 mg/kg TG100572 twice daily for 4 days, followed by a single dose on day 5.[4] Plasma samples and eyes were collected 5 hours after the final dose.[4]
-
Topical Administration: A single 10 µL drop of TG100572 or its prodrug TG100801 was administered to both eyes for two days.[4] Plasma and eyes were harvested at various time points (prior to, or 0.5, 1, 3, 5, or 7 hours) after the day 2 dosing.[4]
-
Outcome: Systemic delivery of TG100572 resulted in significant suppression of CNV.[4][6]
Pharmacokinetic Analysis
-
Sample Preparation: Ocular tissues were homogenized with RIPA buffer, and analytes were extracted in acetonitrile.[1]
-
Quantitation: TG100801 and TG100572 concentrations were quantified using an LC/MS/MS assay and normalized by tissue weight.[1]
-
Data Analysis: Pharmacokinetic data was analyzed using WINNONLIN software.[1]
Pharmacokinetics and Toxicology
Ocular Distribution and Systemic Exposure
Following topical instillation of the prodrug TG100801, both TG100801 and its active metabolite TG100572 achieve concentrations in the back-of-the-eye tissues that exceed those required for the inhibition of target tyrosine kinases in multiple preclinical species.[1] The ocular half-life of TG100801/TG100572 is greater than 7 hours, suggesting that once or twice daily topical administration should be sufficient to maintain therapeutic exposure.[1]
A key finding from these studies is the high ocular penetrance of TG100572 following topical administration, with evidence suggesting a non-corneal pathway of delivery to the posterior segment.[1] Importantly, systemic exposure to both TG100572 and TG100801 after topical delivery was below the limit of quantitation (1-3 ng/mL), indicating a minimal potential for systemic side effects.[1]
Systemic Toxicity
While topical administration appears safe, systemic delivery of TG100572 in a murine model was associated with weight loss, suggesting potential systemic toxicity at therapeutic doses.[4][6] This underscores the advantage of topical delivery for ocular indications.
Conclusion
The preclinical data for TG100572, particularly when administered topically as its prodrug TG100801, demonstrates a promising profile for the treatment of ocular neovascular diseases. Its multi-targeted kinase inhibition, favorable ocular pharmacokinetics, and low systemic exposure support its continued investigation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TG 100572: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against key mediators of angiogenesis and cell proliferation.[1][2] Primarily targeting receptor tyrosine kinases (RTKs) and Src family kinases, this compound has shown sub-nanomolar inhibitory concentrations against a range of kinases including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] Its mechanism of action involves the direct inhibition of these kinases, thereby blocking downstream signaling cascades such as the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[1][3]
The inhibitory effects of this compound translate to significant anti-proliferative and pro-apoptotic activity in endothelial cells.[1][3] Specifically, it has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) and to induce apoptosis in rapidly dividing, but not quiescent, endothelial cell cultures.[1] These characteristics underscore the potential of this compound as a therapeutic agent in diseases characterized by pathological angiogenesis, such as age-related macular degeneration and various cancers.[1][4]
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases. This data provides a clear overview of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress product information.[1][2]
Experimental Protocols
This section provides a detailed methodology for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of this compound on endothelial cells. This protocol is based on methodologies cited in the literature for this compound.[1]
Protocol: Endothelial Cell Proliferation Assay (XTT-Based)
1. Objective:
To determine the dose-dependent inhibitory effect of this compound on the proliferation of human retinal microvascular endothelial cells (hRMVEC).
2. Materials:
-
Human retinal microvascular endothelial cells (hRMVEC)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Heparin
-
Recombinant Human Vascular Endothelial Growth Factor (rhVEGF)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Culture hRMVEC in Endothelial Cell Growth Medium supplemented with 10% FBS.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 2 nM to 5 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Prepare the treatment medium containing 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the treatment medium containing the different concentrations of this compound or DMSO vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Proliferation Measurement (XTT Assay):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).
-
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (considered 100% proliferation).
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Calculate the ED50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a suitable non-linear regression curve fit (e.g., sigmoidal dose-response).
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits key signaling pathways involved in cell proliferation and angiogenesis.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for determining the anti-proliferative effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TG-100801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for TG 100572 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 is a potent, multi-targeted kinase inhibitor with significant utility in cell culture-based research, particularly in the fields of oncology and angiogenesis. It exhibits inhibitory activity against receptor tyrosine kinases (RTKs) and Src family kinases. Understanding the appropriate concentration and application of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of several key signaling proteins involved in cell proliferation, survival, migration, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of non-receptor tyrosine kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2][3] By blocking the ATP-binding site of these kinases, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM)[1][2][4] |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay | Cell Type Example | Recommended Concentration Range | Notes |
| Cell Proliferation Assay | Human Retinal Microvascular Endothelial Cells (hRMVEC)[1] | 2 nM - 5 µM | The ED50 for inhibiting hRMVEC proliferation is approximately 610 nM.[1][2] |
| Western Blotting (Phosphorylation Inhibition) | VEGF-stimulated Endothelial Cells | 100 nM - 1 µM | Pre-treatment for 1-2 hours is recommended before stimulation. |
| Apoptosis Assay | Proliferating Endothelial Cells[2] | 500 nM - 2 µM | This compound selectively induces apoptosis in rapidly proliferating cells.[2] |
| Cell Migration Assay | Endothelial Cells | 100 nM - 1 µM | Titration is recommended to determine the optimal inhibitory concentration without inducing significant cell death. |
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 100 nM - 1 µM | Assay duration is typically 6-12 hours. |
Experimental Protocols
Cell Proliferation Assay (XTT-based)
This protocol is adapted from a method used for human retinal microvascular endothelial cells (hRMVEC).[1]
Materials:
-
hRMVEC or other endothelial cell line
-
Complete growth medium (e.g., EGM-2)
-
96-well cell culture plates
-
This compound
-
Recombinant human VEGF (rhVEGF)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium containing 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF. A recommended starting range is 2 nM to 5 µM.[1] Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48 hours at 37°C and 5% CO2.[1]
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 450 nm using a plate reader.
Cell Proliferation Assay Workflow
Western Blotting for Inhibition of VEGFR2 Phosphorylation
This protocol provides a general method to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVEC)
-
Serum-free cell culture medium
-
This compound
-
Recombinant human VEGF-A
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO vehicle control in serum-free medium for 1-2 hours.
-
Stimulate the cells with 50 ng/mL rhVEGF-A for 10-15 minutes.[5]
-
Immediately place the plate on ice and wash twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control like GAPDH.
VEGFR2 Signaling Inhibition by this compound
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V staining and flow cytometry.
Materials:
-
Rapidly proliferating endothelial cells
-
Complete growth medium
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 500 nM, 1 µM, 2 µM) or DMSO vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Transwell Assay)
This protocol outlines a method to assess the effect of this compound on endothelial cell migration.
Materials:
-
Endothelial cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., VEGF or 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Serum-starve the cells for 4-6 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
This protocol is for evaluating the effect of this compound on the in vitro formation of capillary-like structures by endothelial cells.
Materials:
-
HUVEC or other endothelial cell line
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound
-
Calcein AM (optional, for visualization)
-
Microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate for 6-12 hours at 37°C and 5% CO2.
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or number of loops.
Solubility and Stability
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in DMSO. The hydrochloride salt form of this compound generally has better water solubility and stability.[1][2] Stock solutions can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell type, seeding density, this compound concentration, and incubation times, may need to be determined empirically for your specific experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. src kinase inhibitor-1 — TargetMol Chemicals [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG100572 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Src family kinases.[1][2] These application notes provide a comprehensive overview of the in vivo use of TG100572 in mouse models, summarizing established dosages, administration protocols, and key experimental findings. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TG100572.
Data Presentation
Table 1: Summary of In Vivo Dosages for TG100572 in Mouse Models
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Key Findings | Reference |
| Developmental Angiogenesis | Intraperitoneal (i.p.) | 5 mg/kg | Twice daily | Dose-dependent inhibition of FAK-Y861 phosphorylation. | [3] |
| Laser-Induced Choroidal Neovascularization (CNV) | Intraperitoneal (i.p.) | 5 mg/kg | Daily for 14 days | Significant suppression of CNV. Associated with weight loss, suggesting systemic toxicity. | [4] |
| Laser-Induced Choroidal Neovascularization (CNV) | Topical (eye drop) | 10 µL of 1% TG100572 solution | Daily | Achieved therapeutic concentrations in the retina and choroid/sclera. | [4] |
| Ocular Pharmacokinetics | Topical (eye drop) | 10 µL of 1% TG100801 (prodrug) solution | Single dose | Superior ocular exposure to TG100572 compared to direct administration. Undetectable plasma levels of TG100572. | [4][5] |
Signaling Pathway
TG100572 exerts its biological effects by simultaneously inhibiting multiple receptor tyrosine kinases and intracellular non-receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis. The diagram below illustrates the key signaling pathways targeted by TG100572.
Experimental Protocols
Intraperitoneal (i.p.) Administration
This protocol is suitable for systemic delivery of TG100572 to evaluate its effects on systemic diseases or as a positive control for localized delivery studies.
Materials:
-
TG100572
-
Vehicle (e.g., sterile PBS, DMSO, or a formulation of DMSO and Cremophor)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Mouse scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of TG100572.
-
Dissolve in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with a vehicle such as sterile PBS or a Cremophor-based solution to the final desired concentration. Ensure the final concentration of the initial solvent is well-tolerated by the animals.
-
Vortex or sonicate briefly to ensure complete dissolution. The final solution should be clear.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Properly restrain the mouse, exposing the abdominal area.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding puncture of the internal organs.
-
Slowly inject the calculated volume of the TG100572 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-injection Monitoring:
-
Regularly monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[4]
-
For efficacy studies, monitor the relevant endpoints according to the experimental design (e.g., tumor volume, angiogenesis markers).
-
Topical Ocular Administration
This method is preferred for ophthalmic models to maximize local drug concentration and minimize systemic side effects. The use of the prodrug TG100801 is recommended for enhanced ocular penetration.[4][5]
Materials:
-
TG100572 or TG100801
-
Sterile ophthalmic vehicle (e.g., saline with a viscosity-enhancing agent)
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Preparation of Ophthalmic Solution:
-
Dissolve TG100572 or TG100801 in the sterile ophthalmic vehicle to the desired concentration (e.g., 1%).
-
Ensure the solution is sterile and free of particulate matter.
-
-
Animal Preparation and Dosing:
-
Briefly anesthetize the mouse to prevent blinking and ensure accurate administration.
-
Position the mouse to allow for easy access to the eye.
-
Using a micropipette, carefully dispense a single, precise volume (e.g., 10 µL) onto the center of the cornea.
-
Allow the solution to spread over the ocular surface.
-
Keep the mouse in a position that minimizes runoff until it recovers from anesthesia.
-
-
Post-administration Monitoring:
-
Observe the mice for any signs of ocular irritation, such as redness, swelling, or excessive tearing.
-
For efficacy studies in ocular disease models, perform relevant assessments (e.g., fundus imaging, optical coherence tomography, histological analysis).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating TG100572 in a mouse model of disease.
Conclusion
TG100572 is a versatile multi-targeted kinase inhibitor with demonstrated efficacy in mouse models of ocular disease. The choice of administration route and dosage is critical and should be tailored to the specific research question and animal model. Systemic administration via intraperitoneal injection is effective but carries a risk of toxicity, while topical ocular delivery, particularly of its prodrug TG100801, offers a favorable local therapeutic window with minimal systemic exposure. Further research is warranted to explore the full therapeutic potential of TG100572 in other disease models, such as cancer, and to further characterize its pharmacokinetic and toxicological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for TG 100572 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 is a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases as well as receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][2] Its ability to inhibit these key signaling pathways makes it a valuable tool in studying angiogenesis, cell proliferation, and tumor growth.[2] Proper preparation of a this compound stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical and Solubility Data
Accurate calculations for stock solution preparation depend on the specific form of this compound being used (free base or hydrochloride salt). The table below summarizes the key quantitative data for both forms.
| Parameter | This compound | This compound Hydrochloride |
| Molecular Formula | C₂₆H₂₆ClN₅O₂ | C₂₆H₂₇Cl₂N₅O₂ |
| Molecular Weight | 475.97 g/mol [2] | 512.43 g/mol [3] |
| Appearance | Solid | Pink to red solid[3] |
| Solubility in DMSO | ≥ 150 mg/mL (315.15 mM)[2] | 25 mg/mL (48.79 mM)[3] |
Note: The use of new, anhydrous/hygroscopic DMSO is recommended for optimal solubility.[2][3] For the hydrochloride salt, ultrasonic assistance may be required to achieve complete dissolution.[3]
Experimental Protocols
Materials
-
This compound powder (free base or hydrochloride salt)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile-filtered for cell culture applications
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Perform all weighing and solution preparation in a chemical fume hood or a well-ventilated area.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The calculations can be adjusted for different desired concentrations.
1. Calculation of Mass:
To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM this compound (Free Base):
-
Mass (mg) = 10 mM x 1 mL x 475.97 g/mol / 1000 = 4.76 mg
Example Calculation for 1 mL of 10 mM this compound Hydrochloride:
-
Mass (mg) = 10 mM x 1 mL x 512.43 g/mol / 1000 = 5.12 mg
2. Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound powder and add it to the microcentrifuge tube.
-
Record the exact mass of the powder.
3. Dissolving the Compound:
-
Based on the actual weight of the powder, calculate the precise volume of DMSO required to achieve the desired 10 mM concentration.
-
Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM) x 1000
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, especially with the hydrochloride salt, sonicate the tube in a water bath for 5-10 minutes.[3]
4. Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Protect the stock solution from light.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution needs to be further diluted in cell culture medium to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
To prevent precipitation of the compound, it is advisable to perform serial dilutions rather than a single large dilution. Add the this compound-DMSO solution to the medium and mix immediately.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
References
Application Notes: Topical Administration of TG100572 for Ocular Research
These application notes provide a comprehensive overview of the use of TG100572, a multi-targeted kinase inhibitor, in preclinical ocular studies. The focus is on its topical administration, mechanism of action, and its inactive prodrug, TG100801, which demonstrates superior ocular exposure and safety.
1. Introduction
TG100572 is a potent small molecule inhibitor of Src family kinases and key receptor tyrosine kinases (RTKs) involved in angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFRβ).[1][2] Ocular diseases such as age-related macular degeneration (AMD), diabetic retinopathy, and retinal vein occlusions are often characterized by neovascularization and macular edema.[3][4] TG100572 addresses these pathologies by directly targeting the underlying signaling pathways.
Systemic administration of TG100572 has shown efficacy in suppressing choroidal neovascularization (CNV) but was associated with systemic toxicity.[1] To circumvent this, topical administration has been explored. The inactive prodrug, TG100801, is efficiently converted to the active TG100572 by esterases within the eye.[5] This strategy achieves high therapeutic concentrations in posterior ocular tissues (retina and choroid) with minimal systemic exposure, thereby improving the safety profile.[1][3][6]
2. Mechanism of Action: Dual Inhibition of VEGF and Src Signaling
Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis and vascular leakage in ocular diseases.[7] Upon binding to its receptor (VEGFR), it triggers downstream signaling cascades, including the Src kinases and the Erk pathway, which promote endothelial cell proliferation, migration, and survival.[1] TG100572 exerts its effect by inhibiting both VEGFR and Src kinases, delivering a "double hit" to this critical pathway.[1] This dual inhibition effectively blocks VEGF-induced signaling, suppresses the proliferation of vascular endothelial cells, and induces apoptosis in newly forming blood vessels.[1]
References
- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical administration of a multi-targeted kinase inhibitor suppresses choroidal neovascularization and retinal edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Systemic Delivery of TG100572 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[1][2] While extensively studied for topical ocular delivery, systemic administration of TG100572 has shown efficacy in preclinical models, albeit with noted systemic toxicity.[3] These application notes provide detailed protocols for the systemic in vivo delivery of TG100572, primarily focusing on intraperitoneal administration in murine models, based on published studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the systemic administration of TG100572.
Table 1: Efficacy of Systemic TG100572 in a Murine Model of Choroidal Neovascularization (CNV)
| Parameter | Vehicle Control | TG100572 | Reference |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [3] |
| Dosage | - | 5 mg/kg | [3] |
| Frequency | Daily | Daily | [3] |
| Duration | 14 days | 14 days | [3] |
| CNV Area Reduction | 0% | 40% | [3] |
| Associated Toxicity | None Reported | Weight Loss | [3] |
Table 2: Ocular Tissue Concentrations Following Systemic TG100572 Administration
| Tissue | TG100572 Concentration | Administration Details | Reference |
| Retina | 818 nM | 5 mg/kg, daily i.p. injections | [3] |
| Choroid/Sclera | 9 µM | 5 mg/kg, daily i.p. injections | [3] |
Table 3: Pharmacokinetic Profile of TG100572
| Route of Administration | Bioavailability/Clearance | Reference |
| Oral | No detectable levels in circulation | [3] |
| Intravenous | Rapidly cleared | [3] |
| Topical (Ocular) | Systemic exposure below limit of quantitation (1-3 ng/mL) | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: TG100572 signaling pathway inhibition.
References
Application Notes: Utilizing TG100572 in a Murine Model of Choroidal Neovascularization
Audience: Researchers, scientists, and drug development professionals in ophthalmology and angiogenesis.
Introduction
Choroidal neovascularization (CNV) is the pathogenic growth of new blood vessels from the choroid into the subretinal space. It is a hallmark of neovascular ("wet") age-related macular degeneration (AMD), a leading cause of severe vision loss. The process is primarily driven by pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which stimulate endothelial cell proliferation, migration, and increased vascular permeability.
TG100572 is a potent, multi-targeted kinase inhibitor that targets key pathways involved in angiogenesis and vascular leakage.[1] Specifically, it inhibits Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR, as well as non-receptor Src family kinases.[1][2] This dual action makes TG100572 a compelling candidate for CNV research. Systemic administration has demonstrated significant suppression of CNV in preclinical models, though with some toxicity.[3] To circumvent this, a topical prodrug, TG100801, has been developed, which converts to the active TG100572 in the eye, achieving high therapeutic concentrations in the posterior segment with minimal systemic exposure.[4][5][6]
These notes provide a comprehensive overview and detailed protocols for utilizing TG100572 in the well-established laser-induced murine model of CNV.
Mechanism of Action of TG100572 in CNV
The efficacy of TG100572 in suppressing CNV stems from its ability to simultaneously block multiple critical signaling pathways:
-
VEGFR Inhibition : VEGF-A is a primary driver of CNV.[7][8] Its binding to VEGFR-2 on endothelial cells triggers downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that promote cell proliferation, survival, and migration.[9][10] TG100572 potently inhibits VEGFR-1 and VEGFR-2, directly blocking this pro-angiogenic stimulus.[1]
-
PDGFR/FGFR Inhibition : Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) are also implicated in angiogenesis, particularly in the recruitment and stabilization of pericytes around newly formed vessels. By inhibiting their receptors, TG100572 may disrupt vessel maturation.[1]
-
Src Kinase Inhibition : Src family kinases are crucial mediators of VEGF-induced vascular permeability.[3][11] They are involved in the destabilization of endothelial cell junctions, leading to vascular leakage and edema.[12][13][14] By inhibiting Src, TG100572 can reduce fluid leakage from CNV lesions, addressing a key pathological feature of wet AMD.[11]
The diagram below illustrates the key signaling pathways in CNV and the inhibitory points of TG100572.
Figure 1: Signaling pathways in CNV inhibited by TG100572.
Data Presentation: In Vitro and In Vivo Efficacy
Quantitative data from preclinical studies are summarized below to provide a clear reference for researchers.
Table 1: In Vitro Kinase Inhibition Profile of TG100572
| Target Kinase | IC₅₀ (nM) |
|---|---|
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| PDGFRβ | 13 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| Src Family Kinases | |
| Src | 1 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1][2]
Table 2: In Vivo Efficacy of TG100572 in Murine Laser-Induced CNV Model
| Treatment Group | Administration Route | Dosage | Duration | Outcome | Statistical Significance |
|---|---|---|---|---|---|
| TG100572 | Intraperitoneal (i.p.) | 5 mg/kg, daily | 14 days | 40% reduction in CNV area vs. vehicle | p < 0.001 |
| TG100801 (Prodrug) | Topical (eye drop) | 5 mg/mL, 3x daily | 14 days | 40% reduction in CNV area vs. vehicle | Not specified |
Data from systemic delivery study sourced from Chou et al.[3] and topical delivery study from Hood, J. et al. as cited by Patsnap.[15]
Table 3: Pharmacokinetics and Side Effects of Systemic TG100572 (5 mg/kg, i.p.)
| Parameter | Measurement |
|---|---|
| Ocular Concentration (Cₘₐₓ) | |
| Retina | 818 nM |
| Choroid/Sclera | 9 µM |
| Systemic Side Effect | |
| Body Weight Change (14 days) | -11% (vs. +1% in vehicle group, p=0.006) |
Data sourced from Chou et al.[3]
Experimental Protocols
The following are detailed protocols for inducing and evaluating CNV in mice and for administering TG100572 or its prodrug, TG100801.
Figure 2: Experimental workflow for testing TG100572 in the CNV model.
Protocol 1: Laser-Induced Choroidal Neovascularization in Mice
This protocol is adapted from established methods for inducing CNV in C57BL/6J mice.[16][17][18]
-
1.1. Animal Preparation:
-
Anesthetize a 6-8 week old C57BL/6J mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm full anesthetization by a toe pinch.
-
Place the mouse on a heating pad to maintain body temperature.
-
Dilate the pupils by applying one drop of 1% tropicamide to each eye. Wait approximately 5 minutes for full dilation.[17]
-
-
1.2. Laser Photocoagulation:
-
Place a coverslip with a drop of sterile methylcellulose solution onto the mouse's cornea to flatten it for clear visualization of the fundus.
-
Position the mouse on the slit-lamp laser platform.
-
Using an argon green laser, apply 3-4 laser spots around the optic nerve.
-
Laser Parameters: 50-75 µm spot size, 100 ms duration, 100-250 mW power.[17][19][20]
-
CRITICAL STEP: The immediate formation of a small bubble at the laser site confirms the successful rupture of Bruch's membrane, which is essential for CNV induction.[20] Lesions without a bubble or with significant hemorrhage should be excluded from analysis.
-
-
-
1.3. Post-Procedure Care:
-
Apply a lubricating ointment to the eyes to prevent corneal drying.
-
Allow the mouse to recover on a heating pad before returning it to its cage.
-
Protocol 2: Administration of TG100572 / TG100801
-
2.A. Systemic Administration (TG100572):
-
Prepare a dosing solution of TG100572 in a suitable vehicle (e.g., as specified by the supplier).
-
Beginning on the day of laser induction (Day 0), administer TG100572 via daily intraperitoneal (i.p.) injections at a dose of 5 mg/kg.[3]
-
Continue daily injections for 14 days. A vehicle-only group should be used as a control.
-
Monitor animal body weight daily as an indicator of systemic toxicity.[3]
-
-
2.B. Topical Administration (Prodrug TG100801):
-
Prepare a solution of TG100801 (e.g., 0.5% - 1% w/v) in an appropriate sterile ophthalmic vehicle.
-
Administer one 5-10 µL drop to the cornea of the lasered eye.[6][15]
-
Dose twice or three times daily for 14 days.[15] A vehicle-only group should serve as a control. This method is expected to avoid the systemic side effects seen with i.p. injection.[4]
-
Protocol 3: Quantification of CNV via Choroidal Flat Mounts
This ex vivo analysis is performed at the end of the treatment period (e.g., Day 14).
-
3.1. Perfusion and Tissue Collection:
-
Deeply anesthetize the mouse.
-
Perfuse the mouse transcardially with phosphate-buffered saline (PBS) followed by a solution of fluorescein-labeled dextran (e.g., FITC-dextran) to label the vasculature.
-
Immediately enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.
-
-
3.2. Dissection and Staining:
-
Under a dissecting microscope, make a circumferential incision at the limbus. Remove the cornea, lens, and retina.
-
The remaining RPE-choroid-sclera complex (eyecup) is what will be flat-mounted.
-
If not using perfusion, the eyecups can be stained with a fluorescent vascular marker like isolectin B4.[20][21]
-
-
3.3. Imaging and Quantification:
-
Make four radial incisions in the eyecup, allowing it to be flattened on a microscope slide with the RPE side up.
-
Image the flat mounts using a fluorescence or confocal microscope.[22]
-
Using image analysis software (e.g., ImageJ/Fiji), manually outline the hyperfluorescent area of each CNV lesion.[21][23]
-
Calculate the area of each lesion. The average lesion area per eye can then be determined and compared between treatment and control groups.
-
Conclusion
TG100572 is a potent inhibitor of key kinases involved in choroidal neovascularization. The laser-induced CNV model in mice is a robust and reproducible method for evaluating its therapeutic efficacy.[16] While systemic administration is effective, it is associated with toxicity.[3] The use of the topical prodrug TG100801 offers a promising alternative, delivering therapeutic concentrations of TG100572 to the choroid and retina while minimizing systemic exposure and side effects.[5][6] The protocols and data presented here provide a framework for researchers to effectively design and execute preclinical studies investigating TG100572 for the treatment of neovascular AMD and other related ocular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. cusabio.com [cusabio.com]
- 8. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 9. medium.com [medium.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Endothelial Permeability by Src Kinase Signaling: Vascular leakage versus transcellular transport of drugs and macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src family kinases as mediators of endothelial permeability: effects on inflammation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of endothelial permeability by Src kinase signaling: vascular leakage versus transcellular transport of drugs and macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell Viability Assay with TG 100572
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and cell signaling.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of tyrosine kinases.[1] The inhibition of these pathways makes this compound a compound of interest for research in oncology and ophthalmology, particularly in the context of diseases driven by aberrant angiogenesis and cell proliferation.
This document provides detailed protocols for assessing the effect of this compound on cell viability using the MTT and PrestoBlue™ assays. It also includes a summary of its inhibitory activity and a diagram of the relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding sites of multiple receptor tyrosine kinases and non-receptor tyrosine kinases. By inhibiting VEGFR, FGFR, and PDGFR, this compound can block downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[1] Furthermore, its inhibition of Src family kinases, which are involved in a multitude of cellular processes including cell growth, differentiation, and survival, contributes to its anti-proliferative and pro-apoptotic effects.[1][2][3]
Data Presentation
The inhibitory activity of this compound against various kinases and its effect on endothelial cell proliferation are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against Purified Kinases
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1]
Table 2: Effect of this compound on Human Retinal Microvascular Endothelial Cell (hRMVEC) Proliferation
| Cell Line | Assay | Parameter | Value (nM) |
| hRMVEC | XTT Assay | ED50 | 610 ± 71 |
Data sourced from MedChemExpress.[1]
Signaling Pathway
This compound inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR) and Src kinase, which can influence the JAK/STAT signaling pathway. The diagram below illustrates the potential crosstalk between these pathways. Activation of VEGFR and PDGFR, as well as Src, can lead to the activation of STAT3, promoting gene transcription involved in cell survival and proliferation.[2][3][4] By inhibiting these upstream kinases, this compound can indirectly suppress STAT3 activation.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays, the MTT and PrestoBlue™ assays, which can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound treatment) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
PrestoBlue™ Cell Viability Assay
This is a resazurin-based assay that provides a rapid and sensitive measure of cell viability.[3][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PrestoBlue™ Cell Viability Reagent
-
Sterile, opaque-walled 96-well plates (to minimize background fluorescence)
-
Multichannel pipette
-
Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
PrestoBlue™ Reagent Addition:
-
After the treatment period, add 10 µL of PrestoBlue™ reagent to each well (for a final volume of 110 µL).[10]
-
Gently mix the plate on an orbital shaker for 1 minute.
-
-
Incubation:
-
Data Acquisition:
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The general workflow for determining the IC50 of this compound using a cell viability assay is depicted below.
References
- 1. researchhub.com [researchhub.com]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of JAK/STAT Molecular Pathway in Vascular Remodeling Associated with Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TG100572 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted kinase inhibitor that demonstrates significant activity against Src family kinases and various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Its ability to block key signaling pathways involved in angiogenesis, cell proliferation, and survival makes it a valuable tool for cancer research and a potential therapeutic agent, particularly in the context of diseases like age-related macular degeneration.[3][4]
Western blot analysis is an essential technique for elucidating the molecular effects of TG100572. It allows for the precise measurement of changes in the expression and, crucially, the phosphorylation status of downstream target proteins following inhibitor treatment. These application notes provide a comprehensive guide to utilizing Western blot to assess the efficacy and mechanism of action of TG100572.
Signaling Pathway Overview
TG100572 exerts its effects by inhibiting the kinase activity of multiple receptors and intracellular kinases. Upon binding of ligands such as VEGF, PDGF, or FGF to their respective receptors, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Src kinases also play a pivotal role in these pathways. TG100572 blocks these initial phosphorylation events, thereby inhibiting downstream cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, migration, and survival.[4]
Expected Effects of TG100572 on Target Proteins
The following table summarizes the key proteins to analyze by Western blot following TG100572 treatment and the expected outcomes based on its inhibitory mechanism.
| Target Protein | Cellular Process | Post-translational Modification Assessed | Expected Effect of TG100572 Treatment |
| p-VEGFR2 (Tyr1175) | Angiogenesis, Proliferation | Phosphorylation (Activation) | Significant decrease in phosphorylation |
| p-PDGFRβ (Tyr751) | Cell Growth, Proliferation | Phosphorylation (Activation) | Significant decrease in phosphorylation |
| p-Src (Tyr416) | Cell Migration, Survival | Phosphorylation (Activation) | Significant decrease in phosphorylation |
| p-Akt (Ser473) | Survival, Proliferation | Phosphorylation (Activation) | Decrease in phosphorylation |
| p-ERK1/2 (Thr202/Tyr204) | Proliferation, Differentiation | Phosphorylation (Activation) | Decrease in phosphorylation |
| Total VEGFR2, PDGFRβ, Src, Akt, ERK1/2 | N/A | Total Protein Expression | No significant change expected in short-term treatment |
| β-actin, GAPDH, or Tubulin | Housekeeping | Loading Control | No change expected |
Quantitative Inhibitory Activity of TG100572
The half-maximal inhibitory concentrations (IC₅₀) demonstrate the high potency of TG100572 against a range of kinases.
| Kinase Target | IC₅₀ (nM) |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Data sourced from MedChemExpress.[1][2] |
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effects of TG100572.
Detailed Protocol for Western Blot Analysis
This protocol provides a robust method for assessing changes in protein phosphorylation following TG100572 treatment.
1. Cell Culture and Treatment a. Culture Conditions: Maintain cells (e.g., Human Retinal Microvascular Endothelial Cells - hRMVEC) in their recommended growth medium at 37°C in a humidified 5% CO₂ incubator. b. Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency. c. Starvation: For studies involving growth factor stimulation, incubate cells overnight in serum and growth factor-free medium.[4] d. Inhibitor Treatment: Prepare a stock solution of TG100572 in DMSO. Dilute the stock in the appropriate medium to the desired final concentration (e.g., 1 µM). Treat the cells for a specified duration (e.g., 1 hour).[4] Include a vehicle-only (DMSO) control. e. Stimulation (Optional): Following inhibitor incubation, stimulate the cells with a relevant growth factor (e.g., 50 ng/mL recombinant human VEGF) for a short period (e.g., 10 minutes) to induce pathway activation.[4]
2. Lysate Preparation a. Washing: Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5] b. Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6] c. Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubation & Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] e. Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.[8] b. Normalize all samples to the same concentration by adding lysis buffer.
4. SDS-PAGE and Membrane Transfer a. Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5] b. Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[7] c. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting a. Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended over non-fat milk to reduce background.[8] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[7] d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5] e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.[7]
6. Detection and Data Analysis a. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[5] b. Imaging: Capture the chemiluminescent signal using a digital imaging system. c. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) or a loading control (e.g., anti-GAPDH). d. Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the phospho-protein band to the total protein or loading control band for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Temporal- and concentration-dependent effects of transforming growth factor-beta 1 (TGF-β1) in primary human knee fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Angiogenesis Tube Formation Assay with TG100572
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. TG100572 is a potent, multi-targeted kinase inhibitor that targets several key signaling molecules implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[1] These application notes provide a detailed protocol for utilizing the tube formation assay to evaluate the anti-angiogenic effects of TG100572.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) like Matrigel, undergo differentiation to form a network of capillary-like tubes.[2][3] This process mimics several stages of in vivo angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of junctions, and enclosed areas ("loops"), serves as a measure of angiogenic activity.[4] The inhibitory effect of compounds like TG100572 on this process can be assessed by treating the cells with the compound and comparing the resulting tube network to that of untreated (vehicle control) cells.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
TG100572 (and appropriate solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Protocols
Cell Culture and Maintenance
-
Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. For the tube formation assay, use HUVECs between passages 3 and 6 for optimal and consistent results.
Tube Formation Assay Protocol
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Cell Preparation and Seeding:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with media containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free or low-serum (e.g., 1-2% FBS) endothelial cell basal medium.
-
Perform a cell count and adjust the cell concentration to 1 x 10^5 to 2 x 10^5 cells/mL. The optimal seeding density should be determined empirically but a common starting point is 1-2 x 10^4 cells per well of a 96-well plate.[6]
-
-
Treatment with TG100572:
-
Prepare a stock solution of TG100572 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of TG100572 in the serum-free or low-serum medium. Based on the reported ED50 of 610 nM for endothelial cell proliferation, a suggested concentration range to test for inhibition of tube formation is 10 nM to 10 µM.[1]
-
Add the diluted TG100572 or vehicle control (e.g., DMSO at a final concentration of ≤0.1%) to the HUVEC suspension.
-
-
Incubation:
-
Gently add 100 µL of the cell suspension containing the test compound or vehicle to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined, as tube formation is a dynamic process, with networks typically forming within 4-6 hours and potentially degrading after 18-24 hours.[7]
-
-
Visualization and Imaging:
-
Phase-Contrast Microscopy: Visualize the tube network directly using an inverted phase-contrast microscope. Capture images from several representative fields for each well.
-
Fluorescent Microscopy (Optional but Recommended for Quantification):
-
Approximately 30-60 minutes before the end of the incubation period, add Calcein AM to the cells at a final concentration of 1-2 µg/mL.
-
Incubate at 37°C for 30 minutes.
-
Gently wash the cells with PBS.
-
Add fresh serum-free medium to the wells.
-
Visualize and capture images using a fluorescence microscope with the appropriate filter set.
-
-
Data Quantification
-
Using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin), quantify the following parameters from the captured images:
-
Total tube length
-
Number of junctions
-
Number of loops (enclosed areas)
-
Total branching points
-
-
Normalize the data from the TG100572-treated wells to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the concentration of TG100572 to determine the IC50 value for tube formation inhibition.
Data Presentation
The following tables summarize the known inhibitory activities of TG100572 and provide a template for presenting quantitative data from a tube formation assay.
Table 1: Kinase Inhibitory Profile of TG100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| (Data sourced from MedChemExpress)[1] |
Table 2: Effect of TG100572 on Endothelial Cell Proliferation
| Parameter | Value |
| ED50 (hRMVEC proliferation) | 610 ± 71 nM |
| (Data sourced from MedChemExpress and Doukas et al., 2008)[1] |
Table 3: Template for Quantitative Analysis of Tube Formation Inhibition by TG100572
| TG100572 Concentration (nM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) | Number of Loops (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| 5000 | |||
| 10000 |
Visualizations
Signaling Pathway of TG100572 Inhibition in Angiogenesis
Caption: TG100572 inhibits key angiogenic signaling pathways.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for assessing TG100572 in a tube formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Navigating TG 100572: A Guide to Solubility and Experimental Success
For researchers and drug development professionals working with the multi-targeted kinase inhibitor TG 100572, achieving optimal solubility is a critical first step for reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound, featuring troubleshooting advice, frequently asked questions, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations of ≥ 150 mg/mL (315.15 mM).[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
This is a common issue as this compound has poor aqueous solubility. To mitigate precipitation:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation.[2]
-
Use a gentle warming method: Gently warming the solution in a 37°C water bath can aid dissolution.[2]
-
Sonication: If precipitation persists, sonication can be used to help dissolve the compound.[3]
-
Prepare fresh solutions: It is recommended to prepare working solutions fresh from the stock solution immediately before use.[3][4]
Q3: Are there alternative forms of this compound with better solubility?
Yes, the hydrochloride salt form of this compound (this compound Hydrochloride) generally exhibits enhanced water solubility and stability compared to the free base form.[5] While both forms show comparable biological activity at equivalent molar concentrations, the salt form may be preferable for certain applications.[5]
Q4: How should I prepare this compound for in vivo studies?
For in vivo experiments, a multi-step process involving co-solvents is typically required. While specific formulations can vary depending on the administration route and animal model, a general approach involves first preparing a clear stock solution in an organic solvent like DMSO and then sequentially adding co-solvents such as PEG300, corn oil, and Tween 80 to create a stable formulation.[4] It is crucial to prepare these formulations freshly on the day of use.[3]
Q5: What is the stability of this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous working solutions are generally unstable and should be prepared fresh for each experiment.[4]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | ≥ 150 mg/mL | 315.15 mM |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO) for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution (Molecular Weight: 475.97 g/mol ), you will need 4.76 mg.
-
Dissolving: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.[2]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2][3] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a troubleshooting workflow for solubility issues and the signaling pathways targeted by this compound.
Caption: Troubleshooting workflow for addressing this compound solubility challenges.
Caption: Overview of key signaling pathways inhibited by this compound.
References
How to improve TG 100572 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the multi-targeted kinase inhibitor TG 100572 in cell culture experiments, with a specific focus on improving its stability in culture media.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed in Media After Adding this compound
| Potential Cause | Recommended Solution |
| High Final Concentration | Exceeding the solubility limit of this compound in the aqueous culture media is a common cause of precipitation. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the full volume of media can create localized high concentrations, leading to precipitation.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] |
| Interaction with Media Components | Components in the media, such as serum proteins, can sometimes interact with the compound, causing it to precipitate. |
| pH of the Medium | The pH of the culture medium should be within the optimal range (typically 7.2-7.4) to ensure compound stability.[2][3] |
Issue: Loss of this compound Activity Over Time in Culture
| Potential Cause | Recommended Solution |
| Chemical Instability | This compound solutions are known to be unstable.[4] Degradation can occur via hydrolysis, oxidation, or photolysis, especially during prolonged incubation at 37°C. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media. |
| Cellular Metabolism | Cells can metabolize the compound, leading to a decrease in its concentration over time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted kinase inhibitor. It primarily inhibits receptor tyrosine kinases such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ, as well as Src family kinases.[5][6][7] This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival.[8][9]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is highly soluble in DMSO at concentrations of ≥ 150 mg/mL.[3] For in vivo studies, formulations with SBE-β-CD have been used to improve solubility.
Q3: What are the optimal storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments due to their inherent instability.[4]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium, precipitate the proteins, and analyze the concentration of the remaining this compound using an analytical method like HPLC-UV or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: At what concentration is this compound effective, and what is a safe concentration to use in cell culture?
A5: this compound has an IC50 in the nanomolar range for its target kinases.[5][6][7] The effective concentration in cell-based assays will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Cytotoxicity should also be evaluated to ensure that the observed effects are not due to non-specific toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve your desired final concentration. It is recommended to keep the final DMSO concentration in the culture below 0.5% to avoid solvent-induced toxicity.
-
Add to Cells: Add the final diluted this compound solution to your cell cultures and mix gently.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Protein Precipitation: To each aliquot, add a threefold excess of cold acetonitrile or methanol to precipitate proteins.[5]
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[5]
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Quantitative Data Summary
Disclaimer: The following data is a hypothetical representation to illustrate how stability data for this compound could be presented. Actual stability will vary depending on the specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 24 | 45% | 38% |
| 48 | 20% | 15% |
Visualizations
Caption: Experimental workflow for preparing this compound for cell culture experiments.
Caption: Simplified signaling pathway of this compound targets, VEGFR2 and Src.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. [PDF] FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Promoting vascular stability through Src inhibition and Tie2 activation: A model-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with TG 100572
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TG-100572 in their experiments. The information is tailored for professionals in drug development and scientific research to address common challenges and ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell-based assay results with different batches of TG-100572. What could be the cause?
A1: Inconsistent results between batches of TG-100572 can stem from several factors:
-
Compound Stability and Storage: TG-100572, particularly in solution, can degrade over time. It is crucial to adhere to recommended storage conditions. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Solubility Issues: The free base form of TG-100572 has limited aqueous solubility. The hydrochloride salt form offers enhanced water solubility and stability.[2] Ensure the compound is fully dissolved in the appropriate solvent, such as DMSO, before further dilution in aqueous media.[2] Precipitation of the compound can lead to a lower effective concentration and thus, inconsistent results.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dissolve TG-100572 should be kept constant across all experiments, including vehicle-only controls, to account for any solvent-induced effects.
Q2: The inhibitory effect of TG-100572 in our in-vitro kinase assay is lower than expected based on the reported IC50 values. How can we troubleshoot this?
A2: A discrepancy between observed and expected potency can be due to several experimental variables:
-
Assay Conditions: The IC50 value of an inhibitor is highly dependent on the specific assay conditions, such as ATP concentration. Since TG-100572 is an ATP-competitive inhibitor, a high concentration of ATP in your assay will necessitate a higher concentration of the inhibitor to achieve 50% inhibition.
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of the kinase and its substrate are within the linear range of the assay.
-
Compound Integrity: Verify the integrity of your TG-100572 stock. Improper storage or handling can lead to degradation of the compound. Consider preparing a fresh stock solution from a new vial of the compound.
Q3: We are observing significant off-target effects or unexpected cellular phenotypes at concentrations close to the IC50 for the primary target. What steps can we take to investigate this?
A3: TG-100572 is a multi-targeted kinase inhibitor, and off-target effects are a known characteristic of such compounds.[1][2][3]
-
Target Selectivity Profiling: TG-100572 inhibits a range of receptor tyrosine kinases and Src family kinases with varying potency. The observed phenotype may be a result of inhibiting one or more of these off-target kinases.
-
Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the unexpected phenotype occurs at a different concentration range than the inhibition of the primary target.
-
Control Experiments: Utilize more selective inhibitors for the suspected off-target kinases as controls to dissect the contribution of each target to the observed cellular phenotype.
Troubleshooting Inconsistent In-Vivo Results
Q4: Our in-vivo experiments with TG-100572 are showing inconsistent tumor growth inhibition. What are the potential reasons for this variability?
A4: In-vivo studies introduce additional layers of complexity that can contribute to inconsistent results:
-
Short Half-Life: TG-100572 has a very short half-life in ocular tissues, and this may be indicative of its pharmacokinetic profile in other tissues as well.[1][2] This necessitates frequent administration to maintain therapeutic concentrations.[1][2] Inconsistent dosing schedules can lead to significant variations in drug exposure and, consequently, efficacy.
-
Systemic Toxicity: Systemic administration of TG-100572 has been associated with weight loss in murine models, suggesting potential toxicity.[1][2] This toxicity can affect the overall health of the animals and confound the interpretation of tumor growth inhibition data. Careful monitoring of animal health and body weight is crucial.
-
Drug Formulation and Administration: Ensure that the formulation used for in-vivo administration is appropriate and that the compound remains in solution. For intraperitoneal (i.p.) injections, ensure consistent administration technique to minimize variability in drug absorption.
Data Summary
TG-100572 Target Kinase IC50 Values
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data compiled from MedChemExpress product information.[1][2][3]
Recommended Storage Conditions for TG-100572 Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Information based on supplier recommendations.[1]
Experimental Protocols
In-Vitro Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of TG-100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).
-
Cell Plating: Plate hRMVEC in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of TG-100572 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of TG-100572 or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or XTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In-Vivo Murine Model of Choroidal Neovascularization (CNV)
This protocol is a reference for systemic administration of TG-100572 in a laser-induced CNV mouse model.
-
Animal Model: Use C57BL/6 mice (6-8 weeks old). Induce CNV by laser photocoagulation.
-
Drug Formulation: Prepare a solution of TG-100572 in a suitable vehicle for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, and 50% saline.
-
Dosing Regimen: Administer TG-100572 at a dose of 25 mg/kg body weight via i.p. injection twice daily for 7 days, starting on the day of laser injury.
-
Outcome Assessment: At the end of the treatment period, euthanize the mice and enucleate the eyes. Quantify the area of CNV in choroidal flat mounts after staining with an appropriate marker, such as isolectin B4.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice daily throughout the experiment.
Visualizations
Signaling Pathway of TG-100572 Inhibition
Caption: Mechanism of action of TG-100572.
Experimental Workflow for Troubleshooting Inconsistent In-Vitro Results
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Mitigating TG100572 Systemic Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-targeted kinase inhibitor TG100572 in animal models. The information is designed to help anticipate and mitigate potential systemic toxicities, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is TG100572 and what is its mechanism of action?
A1: TG100572 is a potent, multi-targeted small molecule kinase inhibitor. It primarily inhibits the activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and members of the Src family of kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2] By blocking these kinases, TG100572 can inhibit key cellular processes such as cell proliferation, migration, and angiogenesis (the formation of new blood vessels).[1] It has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK) and induce apoptosis in rapidly proliferating endothelial cells.[1][3]
Q2: What are the known systemic toxicities of TG100572 in animal models?
A2: Systemic administration of TG100572 in animal models, particularly murine models, has been associated with significant weight loss, which is a key indicator of systemic toxicity.[1][3] While detailed public toxicology studies on systemic administration are limited, the observed toxicities are likely "on-target" effects resulting from the inhibition of critical signaling pathways (VEGFR, PDGFR, Src) that are also active in healthy tissues.
Q3: Why does systemic inhibition of VEGFR, PDGFR, and Src kinases cause toxicity?
A3: These kinase families play crucial roles in normal physiological processes.
-
VEGFR inhibition can lead to hypertension, proteinuria, and impaired wound healing due to its role in maintaining vascular homeostasis and endothelial cell survival.[4][5]
-
PDGFR inhibition can affect various cell types, and its inhibition is associated with cardiovascular and hematological toxicities.
-
Src kinase inhibition can lead to gastrointestinal issues, hematological effects like neutropenia, and skin rash, as Src is involved in a wide range of cellular signaling pathways.[6] Simultaneously inhibiting these pathways with a multi-targeted agent like TG100572 can amplify these effects, leading to the observed systemic toxicity.
Q4: What is the primary strategy to avoid TG100572-induced systemic toxicity?
A4: The most effective strategy, and the one employed in the clinical development for ocular diseases, is to minimize systemic exposure. This has been achieved through:
-
Topical Administration: For localized applications like ophthalmology, topical administration (e.g., eye drops) can deliver therapeutic concentrations to the target tissue with minimal drug entering the systemic circulation.[7]
-
Prodrug Formulation (TG100801): A prodrug of TG100572, named TG100801, was developed. This inactive form is converted to the active TG100572 by esterases in the target tissue (e.g., the eye). TG100801 has improved pharmaceutical properties and, when administered topically, results in high local concentrations of TG100572 with plasma levels remaining below the limit of detection.[7]
Troubleshooting Guide: Managing Systemic Toxicity During In Vivo Experiments
This guide is intended for researchers who must use systemic administration of TG100572 and are encountering signs of toxicity. The recommendations are based on general principles for managing toxicities of multi-targeted kinase inhibitors.
Issue 1: Significant Body Weight Loss (>15%) and Morbidity
-
Possible Cause: The dose of TG100572 is above the maximum tolerated dose (MTD) for the specific animal model, strain, and experimental conditions.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate and critical step is to reduce the dose of TG100572. A step-wise dose reduction of 25-50% is a reasonable starting point.
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off; or every other day). This can allow for recovery from toxic effects while maintaining therapeutic efficacy. For some kinase inhibitors, intermittent dosing has been shown to mitigate toxicity.
-
Vehicle Control: Ensure the vehicle used for drug formulation is not contributing to the toxicity. Administer a vehicle-only control group.
-
Supportive Care: Provide nutritional support with highly palatable, high-calorie food supplements and ensure easy access to hydration (e.g., hydrogel packs).
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
-
Possible Cause: Inhibition of kinases in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Supportive Care:
-
Hydration: Provide subcutaneous fluids to prevent dehydration.
-
Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents like loperamide.
-
-
Dose Modification: If diarrhea is severe, a temporary interruption of dosing followed by re-initiation at a lower dose may be necessary.
-
Issue 3: Hypertension
-
Possible Cause: On-target inhibition of VEGFR, leading to decreased nitric oxide production and vasoconstriction.[4][5]
-
Troubleshooting Steps:
-
Blood Pressure Monitoring: Regularly monitor the blood pressure of the animals using a non-invasive tail-cuff system.
-
Antihypertensive Medication: If hypertension is a concern for the experimental model, consult with a veterinarian about the potential use of antihypertensive agents like ACE inhibitors or calcium channel blockers.[8][9] This is more common in longer-term studies.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of TG100572
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1][2]
Table 2: General Troubleshooting Strategies for Systemic TG100572 Toxicity
| Observed Toxicity | Potential Cause | Recommended Action | Monitoring Parameters |
| >15% Body Weight Loss | Dose too high, off-target effects | Reduce dose by 25-50%, switch to intermittent dosing, provide nutritional/hydration support. | Daily body weight, food/water intake, clinical signs (posture, activity). |
| Diarrhea | GI mucosal toxicity | Administer subcutaneous fluids, consider anti-diarrheal agents (with veterinary consult), temporarily interrupt dosing. | Stool consistency, hydration status, body weight. |
| Hypertension | VEGFR inhibition | Monitor blood pressure, consider antihypertensive medication (with veterinary consult) for long-term studies. | Systolic and diastolic blood pressure. |
| Neutropenia | Src family kinase inhibition | Perform complete blood counts (CBC), consider dose reduction or interruption if severe. | White blood cell count with differential. |
| Skin Rash | Src/EGFR pathway effects | Monitor skin condition, consider topical emollients for mild cases. | Presence and severity of skin lesions. |
Note: These recommendations are extrapolated from data on other multi-targeted kinase inhibitors and should be adapted to the specific experimental context.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for Systemic TG100572 Administration
-
Animal Model: Select the appropriate rodent strain (e.g., C57BL/6 mice). Acclimatize animals for at least one week.
-
Group Allocation: Divide animals into cohorts of 3-5 animals per group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose of TG100572 (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 20, 40 mg/kg). The starting dose can be guided by in vivo efficacy studies, if available.
-
Administration: Administer TG100572 systemically (e.g., intraperitoneal injection or oral gavage) once daily for 14-21 days.
-
Monitoring:
-
Daily: Record body weight, clinical observations (activity, posture, fur condition), and food/water consumption.
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
-
Endpoint: The MTD is defined as the highest dose that does not induce >15-20% body weight loss, significant clinical signs of toxicity, or mortality.
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify target organs of toxicity.
Mandatory Visualizations
Caption: TG100572 inhibits key signaling pathways involved in angiogenesis.
Caption: Workflow for monitoring and mitigating TG100572 systemic toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 5. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sunitinib toxicity management – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TG 100572 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-targeted kinase inhibitor, TG 100572, with a focus on understanding its potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a potent inhibitor of several receptor tyrosine kinases (RTKs) and Src family kinases known to be involved in angiogenesis and tumor progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2]
Q2: I am observing a stronger anti-proliferative effect in my cancer cell line than expected based on the known targets. Could this be due to off-target effects?
A2: It is possible. While this compound potently inhibits key drivers of angiogenesis, the observed cellular phenotype may result from the inhibition of a combination of kinases or a potent effect on a less characterized "off-target" kinase that is critical for the survival of your specific cancer cell line. Many successful cancer drugs exert their therapeutic effect through mechanisms that were not initially intended, including off-target effects. To investigate this, you could perform a broader kinase screen in the presence of this compound or use genetic techniques like CRISPR/Cas9 or siRNA to knock out the intended targets and see if the compound still retains its efficacy.
Q3: Are there any known off-target liabilities for this compound from clinical or preclinical studies?
A3: Preclinical studies in murine models have shown that systemic delivery of this compound can lead to weight loss, suggesting potential systemic toxicity.[1][2] However, specific off-target kinases responsible for this toxicity have not been publicly disclosed. When used topically in ocular models, systemic exposure is minimal.[1][2]
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A4: Differentiating on-target from off-target effects is a critical step in drug mechanism-of-action studies. Here are a few approaches:
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to eliminate the expression of the intended target kinases (e.g., VEGFR, Src). If this compound still exerts its effect in these cells, it is likely acting through an off-target mechanism.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target kinase. If this rescues the cells from the effects of this compound, it confirms an on-target mechanism.
-
Use of More Selective Inhibitors: Treat your cells with highly selective inhibitors for each of the primary targets of this compound. If one of these phenocopies the effect of this compound, it suggests that the activity is driven by the inhibition of that specific kinase.
-
Biochemical Profiling: Perform a broad kinase screen (kinome scan) to identify all kinases that are inhibited by this compound at the concentrations you are using in your cellular assays. This can reveal unexpected off-targets.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent passage number and that the cell line has not been in culture for an extended period. Perform cell line authentication. |
| Assay variability | Optimize cell seeding density and incubation times. Ensure complete solubilization of the formazan product in MTT assays. Use a positive control (e.g., a known cytotoxic agent) to assess assay performance. |
| Compound stability | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. |
| Serum effects | The presence of growth factors in serum can interfere with the activity of kinase inhibitors. Consider performing assays in low-serum or serum-free conditions. |
Problem 2: No inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) upon treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting the target pathway in your cell line. |
| Incorrect timepoint | Kinase signaling can be dynamic. Perform a time-course experiment to identify the optimal timepoint for observing pathway inhibition. |
| Pathway redundancy | Cancer cells can have redundant or compensatory signaling pathways. If the primary targets of this compound are not the main drivers of the pathway you are assessing in your cell line, you may not see an effect. |
| Poor antibody quality | Use validated antibodies for your western blot analysis. Include appropriate positive and negative controls. |
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of known targets. This data is crucial for designing experiments and interpreting results, as it indicates the compound's potency and selectivity.
| Target Kinase | IC50 (nM) |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
Data sourced from MedChemExpress product information.[1][2]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Biochemical Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on a specific kinase.
-
Materials:
-
Recombinant active kinase
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for luminescence-based ATP detection)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the remaining ATP using a suitable method (e.g., ELISA, fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
3. Western Blotting for Target Engagement
This protocol is used to determine if this compound inhibits the phosphorylation of its target kinases or their downstream effectors in cancer cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-Src).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal protein loading.
-
Visualizations
Caption: Known signaling pathways inhibited by this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical troubleshooting flow for unexpected results.
References
Technical Support Center: Optimizing TG100572 Concentration for Anti-Angiogenic Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TG100572 for its anti-angiogenic properties. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TG100572 and what is its mechanism of action in inhibiting angiogenesis?
A1: TG100572 is a potent, multi-targeted kinase inhibitor. Its anti-angiogenic effects stem from its ability to block the activity of several key receptor tyrosine kinases (RTKs) and Src family kinases that are crucial for new blood vessel formation. These include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By inhibiting these signaling pathways, TG100572 can suppress endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
Q2: What is a good starting concentration for TG100572 in my in vitro anti-angiogenesis assays?
A2: A good starting point for in vitro assays is to perform a dose-response experiment centered around the known half-maximal effective concentration (ED50) and inhibitory concentrations (IC50). For TG100572, the ED50 for inhibiting vascular endothelial cell proliferation is approximately 610 nM.[1] We recommend a concentration range spanning from 100 nM to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the known off-target effects or potential toxicities of TG100572?
A3: As a multi-targeted kinase inhibitor, TG100572 can have off-target effects. Systemic delivery in animal models has been associated with weight loss, suggesting potential systemic toxicity.[1] In cell-based assays, it's important to assess cytotoxicity at your working concentrations to ensure that the observed anti-angiogenic effects are not due to general cell death. It is also known to induce apoptosis specifically in rapidly proliferating endothelial cells, while quiescent cells are less affected.[1]
Q4: Can TG100572 be used for in vivo studies?
A4: Yes, TG100572 has been used in in vivo models. However, systemic administration may lead to toxicity.[1] Topical administration has been explored as an alternative to minimize systemic exposure, particularly in ocular neovascularization models. The half-life of TG100572 in ocular tissues is short, necessitating frequent administration to maintain therapeutic levels.[1]
Data Presentation
The following tables summarize the inhibitory activity of TG100572 against various kinases and its effective concentration in cellular assays.
Table 1: Inhibitory Activity (IC50) of TG100572 Against Key Angiogenic Kinases
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Src | 1 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1]
Table 2: Effective Concentrations of TG100572 in Endothelial Cell Assays
| Assay | Cell Type | Parameter | Effective Concentration |
| Cell Proliferation | Vascular Endothelial Cells | ED50 | 610 ± 71 nM |
| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | IC50 | 610 ± 72 nM |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Here are detailed methodologies for key in vitro anti-angiogenesis assays when using TG100572.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well culture plate
-
TG100572 stock solution (in DMSO)
-
VEGF (positive control)
-
Vehicle control (DMSO)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. A typical seeding density is 1.5 x 10^4 cells per well.
-
Treatment: Prepare different concentrations of TG100572 in the cell suspension. Include a vehicle control (DMSO at the same final concentration as the highest TG100572 dose) and a positive control (e.g., 20 ng/mL VEGF).
-
Incubation: Gently add the cell suspension containing the treatments to the solidified matrix. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe tube formation under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of TG100572 on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well culture plate
-
TG100572 stock solution (in DMSO)
-
VEGF (mitogen)
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of TG100572 in low-serum medium. Add the treatments to the wells, along with a mitogen such as VEGF (e.g., 20 ng/mL) to stimulate proliferation. Include appropriate controls (vehicle, VEGF alone, and medium alone).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader. The signal is proportional to the number of viable, proliferating cells.
Western Blot Analysis of Signaling Pathway Inhibition
This protocol allows for the assessment of TG100572's inhibitory effect on key signaling proteins.
Materials:
-
HUVECs
-
TG100572
-
VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture HUVECs to near confluency. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of TG100572 for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce phosphorylation of target proteins.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the level of protein phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor tube formation in control wells (Tube Formation Assay) | - Suboptimal cell density- Poor quality of basement membrane matrix- Low passage number or unhealthy cells | - Optimize cell seeding density (typically 1-2 x 10^4 cells/well for HUVECs).- Ensure the matrix is properly thawed on ice and evenly coated.- Use HUVECs between passages 2 and 6. |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent coating of the basement membrane matrix- Pipetting errors | - Ensure a single-cell suspension before seeding.- Be careful to coat the wells evenly and avoid bubbles.- Use calibrated pipettes and consistent technique. |
| Observed anti-angiogenic effect may be due to cytotoxicity | - TG100572 concentration is too high | - Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel to your angiogenesis assay to determine the non-toxic concentration range. |
| Inconsistent IC50/ED50 values | - Variations in cell passage number- Different serum concentrations in the media- Inaccurate drug dilutions | - Use cells within a consistent passage range.- Standardize the serum concentration in your assays.- Prepare fresh drug dilutions for each experiment. |
| No inhibition of signaling pathways in Western Blot | - Insufficient inhibitor concentration or incubation time- Poor antibody quality- Ineffective VEGF stimulation | - Perform a dose-response and time-course experiment to optimize inhibitor treatment.- Validate your primary antibodies.- Confirm the bioactivity of your VEGF stock. |
Visualizations
The following diagrams illustrate the key signaling pathways targeted by TG100572 and a typical experimental workflow.
Caption: TG100572 inhibits key angiogenic signaling pathways.
Caption: General workflow for in vitro anti-angiogenesis assays.
Caption: A logical approach to troubleshooting experiments.
References
Preventing precipitation of TG 100572 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TG 100572 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, multi-targeted kinase inhibitor. It primarily targets receptor tyrosine kinases (RTKs) and Src family kinases. Its hydrochloride salt form is often used to improve water solubility and stability.[1] this compound shows sub-nanomolar activity against the Src family as well as RTKs such as VEGFR1 and R2, FGFR1 and R2, and PDGFRβ.[1] By inhibiting these kinases, this compound can block signaling pathways involved in cell proliferation, migration, and angiogenesis.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility and the instability of its aqueous solutions.[2] The hydrochloride salt form offers enhanced water solubility and stability, but precipitation can still occur upon dilution into buffers like PBS or cell culture media, especially at neutral or alkaline pH.[1] The key factors contributing to precipitation are exceeding the solubility limit and the inherent instability of the compound in aqueous environments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][3] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution.[1][4] It is crucial to use anhydrous DMSO as moisture can impact the solubility and stability of the compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6][8]
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the this compound DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Add the stock solution dropwise to the buffer while vortexing or stirring to promote rapid dispersion.
-
Sonication: Briefly sonicating the final diluted solution in a water bath sonicator may help to dissolve any small, unseen precipitates.
Issue 2: Solution is initially clear but precipitation occurs over time.
Potential Cause: this compound is unstable in aqueous solutions and degrades or precipitates over time.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your aqueous buffer immediately before each experiment.[2] Do not store diluted aqueous solutions.
-
Minimize Incubation Time: If possible, reduce the incubation time of your experiment to minimize the time the compound is in an aqueous environment.
Data Presentation
| Property | Value |
| Chemical Formula | C₂₆H₂₆ClN₅O₂ |
| Molecular Weight | 475.97 g/mol |
| Recommended Solvent | DMSO (anhydrous) |
| Solubility in DMSO | ≥ 150 mg/mL (≥ 315.15 mM)[1] |
| Maximum Formulation Concentration | 0.7% w/v[1][5] |
| IC₅₀ Values | VEGFR1: 2 nM, VEGFR2: 7 nM, FGFR1: 2 nM, FGFR2: 16 nM, PDGFRβ: 13 nM, Fgr: 5 nM, Fyn: 0.5 nM, Hck: 6 nM, Lck: 0.1 nM, Lyn: 0.4 nM, Src: 1 nM, Yes: 0.2 nM[5] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile tubes and pipette tips
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Add the diluted this compound solution to your cell culture plates immediately after preparation.
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to TG 100572 in Cell Lines
Welcome to the technical support center for TG 100572. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell lines. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a multi-targeted kinase inhibitor. Its primary targets include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as Src family kinases. By inhibiting these kinases, this compound can block key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential reasons for this acquired resistance?
Acquired resistance to multi-targeted kinase inhibitors like this compound can arise through several mechanisms:
-
On-target modifications: Secondary mutations in the kinase domains of the target receptors (e.g., VEGFR, FGFR, PDGFR) or Src kinases can prevent this compound from binding effectively.[1][2][3][4]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[5][6][7] This often involves the upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling molecules that are not inhibited by the drug.[1][8][9]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[5]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more resistant phenotype.[1][5]
Q3: How can I determine if my resistant cell line has developed a mutation in one of the target kinases?
To identify potential on-target mutations, you will need to perform sequence analysis of the genes encoding the kinase domains of VEGFR, FGFR, PDGFR, and Src family kinases. A typical workflow involves:
-
RNA Isolation: Extract total RNA from both your parental (sensitive) and resistant cell lines.
-
cDNA Synthesis: Convert the RNA to complementary DNA (cDNA).
-
PCR Amplification: Amplify the kinase domain regions of the target genes using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Compare the sequences from your resistant cells to those of the parental cells and reference sequences to identify any mutations.
Q4: What are some initial steps I can take to overcome resistance to this compound in my cell line?
Initial strategies to address resistance include:
-
Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway (e.g., an EGFR or MET inhibitor) may restore sensitivity.[10]
-
Dose Escalation: In some cases, increasing the concentration of this compound may be sufficient to overcome resistance, although this may not be feasible in all experimental models.
-
Alternative Inhibitors: If resistance is due to a specific on-target mutation, a different kinase inhibitor with an alternative binding mode might be effective.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased efficacy of this compound in long-term cultures. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response cell viability assay to compare the IC50 of this compound in your long-term culture versus the parental cell line. A significant increase in the IC50 value indicates acquired resistance. 2. Investigate Bypass Pathways: Use Western blotting to examine the activation of common bypass signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. Look for increased phosphorylation of key proteins like AKT and ERK.[7] 3. Sequence Target Kinases: As described in FAQ Q3, sequence the kinase domains of the primary targets of this compound to check for mutations. |
| Cells show initial sensitivity to this compound, but then resume proliferation. | Adaptive resistance or selection of a pre-existing resistant subpopulation. | 1. Monitor Pathway Activation Over Time: Perform a time-course experiment and use Western blotting to see if there is a reactivation of downstream signaling pathways (e.g., p-AKT, p-ERK) after an initial inhibition. 2. Clonal Analysis: Isolate and expand single-cell clones from the resistant population to determine if the resistance is heterogeneous. |
| No significant inhibition of cell proliferation even at high concentrations of this compound in a new cell line. | Intrinsic resistance. | 1. Confirm Target Expression: Verify that the target kinases (VEGFR, FGFR, PDGFR, Src) are expressed and active in your cell line using Western blotting or other methods. 2. Investigate Pre-existing Mutations: Sequence the kinase domains of the target genes to check for any pre-existing mutations that may confer resistance. 3. Assess for High Drug Efflux Activity: Use an ABC transporter inhibitor in combination with this compound to see if it restores sensitivity. |
Quantitative Data Summary
The development of resistance is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following tables provide hypothetical data to illustrate this shift.
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance |
| HUVEC | 15 | 350 | 23.3 |
| MDA-MB-231 | 50 | 1200 | 24.0 |
| U-87 MG | 25 | 750 | 30.0 |
Note: These are representative values. Actual IC50 and fold resistance will vary depending on the cell line and specific experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a dose-escalation method for generating a cell line with acquired resistance to this compound.[11][12][13]
-
Determine Initial IC50: First, determine the IC50 of this compound in your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC10 or IC20.
-
Monitoring and Passaging: Initially, a significant number of cells may die. Allow the surviving cells to recover and grow to 70-80% confluency. Passage the cells as you normally would, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the concentration of this compound by 1.5- to 2-fold.[14]
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. It may take several months to establish a resistant cell line.
-
Establishment of a Stable Resistant Line: A stable resistant line is established when the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 50-fold) than the initial IC50.
-
Maintenance of the Resistant Line: Maintain the resistant cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Determining the IC50 of this compound by Cell Viability Assay
This protocol details the quantification of this compound's inhibitory effect on cell viability.
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for both cell lines using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
This protocol outlines the steps to assess the activation of key signaling pathways by Western blotting.[15][16][17][18][19]
-
Cell Treatment: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a relevant concentration (e.g., the IC50 of the parental line) for a specified time (e.g., 1, 6, 24 hours). Include untreated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Best practices for long-term storage of TG 100572
This guide provides best practices for the long-term storage and handling of TG 100572 to ensure its stability and efficacy in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for up to 3 years.[1][2] While the powder is stable at room temperature for the duration of shipping, it is crucial to transfer it to the recommended long-term storage temperature as soon as possible.[2][3]
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for reconstituting this compound.[4][5] It is important to use anhydrous or newly opened DMSO, as it is hygroscopic and absorbed moisture can lead to compound degradation, especially during freeze-thaw cycles.[4][5] The hydrochloride salt form of this compound generally has enhanced water solubility and stability compared to the free form.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once reconstituted, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7] Store these aliquots in tightly sealed vials at -80°C for long-term stability.[5][7] For shorter-term storage, -20°C is acceptable, but the stability period is reduced.[6] Some suppliers note that solutions are generally unstable and recommend preparing them fresh before use.[1]
Q4: How long can I store the stock solutions at different temperatures?
A4: The stability of the stock solution is highly dependent on the storage temperature. At -80°C, the stock solution can be stored for up to 6 months.[6] If stored at -20°C, it should be used within 1 month.[6] It is always best practice to refer to the manufacturer's specific recommendations provided on the product's data sheet.[2]
Q5: For my in vivo experiments, how should I prepare the working solution?
A5: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[6] This involves diluting your concentrated stock solution to the final working concentration using an appropriate vehicle. This practice minimizes the risk of compound degradation and ensures reliable experimental outcomes.[6]
Data Presentation: Storage Condition Summary
| Form | Storage Temperature | Shelf Life | Recommendations |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Store in a tightly sealed vial. |
| Stock Solution in DMSO | -80°C | Up to 6 months[6] | Recommended for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles.[6][7] |
| Stock Solution in DMSO | -20°C | Up to 1 month[6] | Suitable for short-term storage.[6] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
This protocol outlines the steps for preparing a concentrated stock solution of this compound for long-term storage.
Materials:
-
Vial of lyophilized this compound powder
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can affect compound stability.[3]
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For vials containing 10 mg or less, the solvent can be added directly to the product vial.[2]
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.[5] Gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary, but their impact on stability should be considered.[5][8]
-
Aliquoting: Once the compound is fully dissolved, immediately dispense the stock solution into single-use, sterile, low-adsorption microcentrifuge tubes.[5][7] The volume of each aliquot should be appropriate for a single experiment to avoid partial use and subsequent freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Immediately transfer the aliquots to -80°C for long-term storage.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent inhibitor effect over time. | Inhibitor Degradation: The compound may be unstable in your experimental medium or conditions (e.g., temperature, pH, light exposure).[5][7] | 1. Assess Stability: Determine the half-life of this compound in your specific cell culture media and conditions by collecting and analyzing media samples at different time points using HPLC.[7] 2. Increase Media Replacement Frequency: Based on stability data, increase the frequency of media changes with a freshly prepared inhibitor to maintain an effective concentration.[7] |
| Cellular Metabolism: Cells can metabolize the inhibitor, converting it into inactive forms.[5] | 1. Evaluate Metabolic Stability: Perform a time-course experiment in the presence of cells and compare the compound's disappearance rate to a cell-free control.[5] 2. Consider Co-treatment: If metabolism is rapid, investigate the use of metabolic enzyme inhibitors (if compatible with your experimental design). | |
| Inconsistent results between experimental replicates. | Stock Solution Inconsistency: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[7] | 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh stocks from powder, verify the concentration, and aliquot for single use.[7] 2. Minimize Freeze-Thaw Cycles: Use a new aliquot for each experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final inhibitor concentration.[7] | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.[7] 2. Use Appropriate Volumes: Avoid pipetting very small volumes from a highly concentrated stock; perform serial dilutions if necessary. | |
| Precipitation of the compound in aqueous media. | Poor Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous assay buffer or cell culture medium. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid both cell toxicity and compound precipitation.[5] 2. Verify Solubility: Visually inspect the medium after adding the compound. If precipitation is observed, consider lowering the final concentration or testing alternative formulation strategies. |
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Interpreting unexpected phenotypes with TG 100572 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected phenotypes and other common issues encountered during experiments with TG 100572, a multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a multi-targeted kinase inhibitor that primarily inhibits receptor tyrosine kinases (RTKs) and Src family kinases. Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src kinase family (Src, Fyn, Lck, Lyn, Yes, Hck, Fgr).[1] The high potency against these kinases underlies its anti-angiogenic and anti-proliferative effects.
Q2: What is the expected cellular phenotype after this compound treatment in endothelial cells?
A2: In vascular endothelial cells, this compound is expected to inhibit proliferation and induce apoptosis, particularly in rapidly dividing cells.[1] This is achieved by blocking VEGF-induced signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Q3: We are observing high levels of cell death in our non-cancerous cell line at concentrations expected to be non-toxic. Is this an expected outcome?
A3: This could be an on-target effect, especially if the non-cancerous cells are rapidly proliferating, as this compound preferentially induces apoptosis in such cells.[1] However, it could also indicate off-target toxicity. It is recommended to perform a dose-response curve to determine the precise IC50 in your specific cell line and to confirm on-target effects by assessing the phosphorylation status of known downstream targets like ERK.
Q4: Our in vivo experiments show significant suppression of angiogenesis but are accompanied by weight loss in the animal model. Is this a known side effect?
A4: Yes, systemic delivery of this compound in a murine model of laser-induced choroidal neovascularization (CNV) has been shown to cause significant suppression of CNV, but it was associated with weight loss, which is suggestive of systemic toxicity.[1] This is a known challenge with multi-targeted kinase inhibitors, as the targeted pathways are also crucial for normal physiological processes.
Q5: Can off-target effects of this compound be beneficial?
A5: While off-target effects are often associated with toxicity, the inhibition of multiple kinases (polypharmacology) can sometimes contribute to the therapeutic efficacy of a drug. However, it is crucial to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and to distinguish between therapeutic and adverse effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Target Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Ensure proper storage of this compound. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | The concentration used may be too low for your specific cell line or experimental conditions. Perform a dose-response experiment (e.g., 2 nM to 5 µM) to determine the IC50. |
| Transient Inhibition | Cells may adapt and reactivate the signaling pathway through feedback mechanisms. Conduct a time-course experiment, analyzing target phosphorylation at multiple time points (e.g., 1, 6, 12, 24 hours) after treatment. |
| Antibody Issues | The antibody used for Western blotting may not be specific or sensitive enough. Validate your phospho-specific antibody with appropriate positive (e.g., VEGF-stimulated cells) and negative (e.g., phosphatase-treated lysates) controls. |
Problem 2: Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound inhibits multiple kinases. The observed phenotype may be due to the inhibition of an unintended kinase. Consider performing a broader kinase screen to identify potential off-target interactions. Compare your results with the known effects of other inhibitors targeting the same pathways. |
| Paradoxical Pathway Activation | Inhibition of a kinase in a pathway with negative feedback loops can sometimes lead to the hyperactivation of upstream components or compensatory signaling pathways. Measure the activity of upstream kinases (e.g., c-Raf) or parallel pathways (e.g., PI3K/Akt) to investigate this possibility. |
| Cell Line Specificity | The genetic and epigenetic background of your cell line can influence its response to kinase inhibitors. The observed phenotype might be unique to your cellular model. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle is consistent across all experimental groups and is below the toxic threshold for your cells (typically <0.1%). |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Family | Kinase | IC50 (nM) |
| Receptor Tyrosine Kinases | VEGFR1 | 2 |
| VEGFR2 | 7 | |
| FGFR1 | 2 | |
| FGFR2 | 16 | |
| PDGFRβ | 13 | |
| Src Family Kinases | Fgr | 5 |
| Fyn | 0.5 | |
| Hck | 6 | |
| Lck | 0.1 | |
| Lyn | 0.4 | |
| Src | 1 | |
| Yes | 0.2 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of endothelial cells (e.g., HUVECs) and can be adapted for other cell lines.
Materials:
-
96-well cell culture plates
-
Endothelial cell growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 2 nM to 5 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibition of the VEGF signaling pathway by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Recombinant human VEGF (rhVEGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with rhVEGF (e.g., 50 ng/mL) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Place the plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.
Visualizations
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
Validation & Comparative
A Head-to-Head Comparison of TG100572 and Sunitinib in Angiogenesis Inhibition
In the landscape of anti-angiogenic cancer therapy, both TG100572 and Sunitinib have emerged as potent multi-targeted kinase inhibitors. This guide provides a comprehensive comparison of their performance in key angiogenesis assays, supported by experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two compounds.
Mechanism of Action: Targeting Key Angiogenic Pathways
Both TG100572 and Sunitinib exert their anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) and other kinases crucial for endothelial cell proliferation, migration, and survival.
Sunitinib is a well-established RTK inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] By blocking these receptors, Sunitinib effectively disrupts the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for angiogenesis.[1] Its inhibitory activity also extends to other kinases such as c-KIT, FMS-like tyrosine kinase-3 (FLT3), and RET.[1][2]
TG100572 is also a multi-targeted kinase inhibitor with a distinct but overlapping profile. It potently inhibits VEGFRs, PDGFRβ, and Fibroblast Growth Factor Receptors (FGFRs). A key feature of TG100572 is its strong inhibitory activity against Src family kinases. Src kinases play a significant role downstream of various RTKs, including VEGFRs, and are involved in cell migration and adhesion, making them a critical target in angiogenesis.
The following diagrams illustrate the targeted signaling pathways for each compound.
Kinase Inhibitory Profile
The following table summarizes the in vitro kinase inhibitory activities of TG100572 and Sunitinib against key angiogenic targets. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in the same assay conditions are not available.
| Target Kinase | TG100572 IC₅₀ (nM) | Sunitinib IC₅₀ / Kᵢ (nM) |
| VEGFR1 (Flt-1) | 2 | - |
| VEGFR2 (KDR/Flk-1) | 7 | 80 (IC₅₀), 9 (Kᵢ)[1] |
| PDGFRβ | 13 | 2 (IC₅₀), 8 (Kᵢ)[1] |
| FGFR1 | 2 | - |
| FGFR2 | 16 | - |
| Src | 1 | >10-fold less selective than for VEGFR2/PDGFRβ[1] |
| c-Kit | - | Inhibits[1] |
| Flt-3 | - | Inhibits[1] |
In Vitro Angiogenesis Assays: A Comparative Overview
Several in vitro assays are standardly used to assess the anti-angiogenic potential of compounds. These include endothelial cell proliferation, migration, and tube formation assays.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental process in angiogenesis.
Sunitinib: Sunitinib has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. In response to VEGF stimulation, Sunitinib exhibited an IC₅₀ of approximately 10 nM.[3] Another study reported an IC₅₀ of 40 nM for VEGF-induced proliferation of serum-starved HUVECs.[1]
TG100572: Quantitative data for TG100572 in a HUVEC proliferation assay is not readily available in the public domain. However, its potent inhibition of key kinases driving endothelial cell growth suggests a strong anti-proliferative effect.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.
Sunitinib: Sunitinib effectively inhibits tube formation in HUVECs. One study reported an IC₅₀ of 0.12 µM for the inhibition of VEGF-A induced HUVEC sprouting.[2] Another study demonstrated that 1 µM Sunitinib resulted in a 50% inhibition of tube formation after 48 hours.[4]
TG100572: Specific quantitative data on the effect of TG100572 in a tube formation assay is not publicly available.
In Vivo Angiogenesis Models
In vivo models provide a more complex physiological environment to evaluate the anti-angiogenic efficacy of compounds.
Matrigel Plug Assay
In this model, a mixture of Matrigel and a pro-angiogenic factor is injected subcutaneously into mice. The formation of new blood vessels into the Matrigel plug is then quantified.
Sunitinib: Data from Matrigel plug assays for Sunitinib is not as commonly reported with specific quantitative values in the public literature compared to tumor xenograft models. The primary method of quantification in this assay is often the measurement of hemoglobin content within the plug, which correlates with the extent of vascularization.
TG100572: Quantitative data for TG100572 in a Matrigel plug assay is not available in the public domain.
Tumor Xenograft Models
In these models, human tumor cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth and tumor-associated angiogenesis is evaluated. Microvessel density (MVD) is a common endpoint to quantify angiogenesis.
Sunitinib: Sunitinib has demonstrated significant anti-angiogenic and anti-tumor effects in various xenograft models. For instance, in an ovarian cancer murine xenograft model, treatment with Sunitinib resulted in a 2.5-fold reduction in MVD compared to control mice. In a renal cell carcinoma xenograft model, Sunitinib treatment led to a significant decrease in tumor MVD.[5]
TG100572: While TG100572 has been investigated in preclinical models, specific quantitative data on MVD reduction in tumor xenograft models is not readily available in published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay Protocol
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium.
-
Starvation: After 24 hours, the medium is replaced with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.
-
Treatment: Cells are then treated with a serial dilution of TG100572 or Sunitinib for 1-2 hours.
-
Stimulation: A pro-angiogenic factor, such as VEGF (e.g., 20 ng/mL), is added to the wells (except for the negative control).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTS assay or a DNA synthesis assay like the BrdU incorporation assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of the compound.
Matrigel Tube Formation Assay Protocol
-
Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: HUVECs are harvested and resuspended in a low-serum medium containing the test compounds (TG100572 or Sunitinib) at various concentrations. The cells are then seeded onto the solidified Matrigel.
-
Incubation: The plate is incubated for 6 to 18 hours at 37°C.
-
Visualization: The formation of capillary-like structures is observed and photographed using an inverted microscope. Cells can be labeled with a fluorescent dye like Calcein AM for better visualization.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total network area using image analysis software.
Summary and Conclusion
Both TG100572 and Sunitinib are potent inhibitors of key kinases involved in angiogenesis. Sunitinib's anti-angiogenic properties are well-documented with extensive quantitative data available from a range of in vitro and in vivo assays. It effectively inhibits endothelial cell proliferation and tube formation at nanomolar to low micromolar concentrations and reduces tumor vascularity in preclinical models.
TG100572 exhibits a strong kinase inhibitory profile against crucial angiogenic targets, including a notable potency against Src family kinases. While direct comparative data with Sunitinib in functional angiogenesis assays is limited in the public domain, its biochemical profile suggests it is a highly potent anti-angiogenic agent.
The choice between these two inhibitors for research or therapeutic development would depend on the specific context, including the tumor type and its specific signaling dependencies. Further head-to-head studies are warranted to definitively compare the in vitro and in vivo efficacy of TG100572 and Sunitinib in various models of angiogenesis. This guide provides a foundational comparison based on the currently available data to aid in these evaluations.
References
A Comparative Analysis of TG100572 and Sorafenib Kinase Inhibition Profiles
This guide provides a detailed comparison of the kinase inhibition profiles of TG100572 and Sorafenib, two multi-targeted kinase inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available preclinical data.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of TG100572 and Sorafenib against a panel of kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays. Lower values indicate greater potency.
| Kinase Target Family | Kinase Target | TG100572 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| VEGF Receptors | VEGFR1 (Flt-1) | 2[1][2] | Potent Inhibition (Ki)[3] |
| VEGFR2 (KDR) | 7[1][2] | 90[4] | |
| VEGFR3 (Flt-4) | Not Reported | Potent Inhibition (Ki)[3][5][6] | |
| PDGF Receptors | PDGFRβ | 13[1][2] | Potent Inhibition (Ki)[3][5][6] |
| FGF Receptors | FGFR1 | 2[1][2] | Not a primary target |
| FGFR2 | 16[1][2] | Not a primary target | |
| Raf Serine/Threonine Kinases | Raf-1 | Not a primary target | 6[4] |
| B-Raf (wild-type) | Not a primary target | 22[4] | |
| B-Raf (V600E) | Not a primary target | Potent Inhibition[5] | |
| Src Family Kinases | Src | 1[1][2] | Not a primary target |
| Fgr | 5[1][2] | Not a primary target | |
| Fyn | 0.5[1][2] | Not a primary target | |
| Hck | 6[1][2] | Not a primary target | |
| Lck | 0.1[1][2] | Not a primary target | |
| Lyn | 0.4[1][2] | Not a primary target | |
| Yes | 0.2[1][2] | Not a primary target | |
| Other Key Kinases | c-Kit | Not Reported | Potent Inhibition[3][5][6] |
| Flt-3 | Not Reported | Potent Inhibition[3][5][6] |
Summary of Inhibition Profiles:
-
TG100572 demonstrates potent, low to sub-nanomolar inhibitory activity against Src family kinases and key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR, PDGFR, and FGFR.[1][2][7]
-
Sorafenib is a multi-kinase inhibitor that potently targets the Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases including VEGFR, PDGFR, c-Kit, and Flt-3.[4][5][6] Its action disrupts both tumor cell proliferation and angiogenesis.[5][8]
Experimental Protocols
The determination of kinase inhibition profiles, specifically IC₅₀ values, is typically performed using in vitro biochemical assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
General Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework. Specific concentrations, incubation times, and reagents must be optimized for each specific kinase-inhibitor pair.[9][10]
1. Reagent Preparation:
-
Kinase Buffer: Prepare an appropriate buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]
-
Enzyme and Substrate: Dilute the target kinase and its corresponding peptide or protein substrate to their desired final concentrations in the kinase buffer. The optimal enzyme concentration should be determined empirically through titration.[11]
-
Inhibitor Solutions: Prepare a concentrated stock solution of the test inhibitor (e.g., TG100572, Sorafenib) in dimethyl sulfoxide (DMSO). Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.[9]
-
ATP Solution: Prepare a solution of ATP in the kinase buffer. The final concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.
2. Assay Procedure:
-
Plate Setup: In a multi-well assay plate (e.g., 96- or 384-well), add the serially diluted inhibitor or DMSO as a vehicle control.
-
Enzyme Addition: Add the diluted kinase enzyme solution to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to each well.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[9][12]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.[9]
3. Detection and Data Analysis:
-
Signal Detection: Quantify the amount of phosphorylated substrate. The detection method depends on the assay format and can include:
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[9]
-
Visualization of Targeted Signaling Pathway
The diagram below illustrates a simplified version of the VEGF signaling pathway, a critical process in angiogenesis that is targeted by both TG100572 and Sorafenib. It highlights the points of inhibition for each compound.
Caption: Simplified VEGF signaling pathway showing points of inhibition by TG100572 and Sorafenib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TG100572 and Other Leading VEGFR Inhibitors: A Guide for Researchers
In the landscape of anti-angiogenic therapies, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors play a pivotal role in cancer research and the development of novel treatments. This guide provides a comprehensive comparative analysis of TG100572, a multi-targeted kinase inhibitor, against other prominent VEGFR inhibitors: Sunitinib, Sorafenib, Axitinib, and Pazopanib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.
Mechanism of Action and Kinase Inhibition Profiles
VEGFR inhibitors primarily exert their anti-angiogenic effects by blocking the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. While all the inhibitors discussed here target VEGFRs, their selectivity and potency against other kinases vary significantly, influencing their overall efficacy and potential side-effect profiles.
TG100572 is a potent inhibitor of receptor tyrosine kinases and Src family kinases.[1][2] Sunitinib and Sorafenib are multi-kinase inhibitors targeting a broad spectrum of kinases in addition to VEGFRs.[3] Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[4] Pazopanib also targets multiple kinases, including VEGFRs, PDGFRs, and c-Kit.[5]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TG100572 and other VEGFR inhibitors against various kinases, as reported in preclinical studies. Lower IC50 values indicate greater potency.
| Kinase Target | TG100572 (nM) | Sunitinib (nM) | Sorafenib (nM) | Axitinib (nM) | Pazopanib (nM) |
| VEGFR1 | 2[1][2] | - | 26[6] | 0.1[7] | 10[8] |
| VEGFR2 | 7[1][2] | 80[2] | 90[6] | 0.2[7] | 30[8] |
| VEGFR3 | - | - | 20[6] | 0.1-0.3[7] | 47[8] |
| PDGFRβ | 13[1][2] | 2[2] | 57[6] | 1.6[7] | 84[8] |
| FGFR1 | 2[1][2] | - | 580[9] | - | - |
| FGFR2 | 16[1][2] | - | - | - | - |
| c-Kit | - | Target[2] | 68[6] | 1.7[7] | 74[8] |
| Src | 1[1][2] | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize VEGFR inhibitors.
In Vitro VEGFR Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test inhibitor (e.g., TG100572)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[10]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Test inhibitor
-
VEGF-A
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL), except for the negative control wells.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., a line known to be responsive to VEGFR inhibition)
-
Matrigel (optional)
-
Test inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells and prepare a cell suspension in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (formulated in a suitable vehicle) or vehicle alone to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro VEGFR kinase assay.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Evaluating TG100572 in a Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the multi-targeted kinase inhibitor TG100572 and its potential application in a cancer xenograft model. Due to the limited publicly available data on TG100572 in oncology xenograft studies, this document focuses on its established mechanism of action and provides a framework for its evaluation. We draw comparisons with other well-characterized kinase inhibitors, for which xenograft efficacy data is available, to offer a predictive context for researchers.
Understanding TG100572: A Multi-Targeted Kinase Inhibitor
TG100572 is a potent inhibitor of several receptor tyrosine kinases and Src family kinases. Its activity against key drivers of angiogenesis and cell signaling suggests its potential as an anti-cancer agent. TG100572 and its prodrug, TG100801, have been primarily investigated for their role in inhibiting choroidal neovascularization, a key factor in age-related macular degeneration.[1][2] Systemic administration in a murine model of this eye disease showed significant suppression of neovascularization, although it was associated with systemic toxicity, as indicated by weight loss.[1]
The primary molecular targets of TG100572 include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2): Critical mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR2): Involved in cell proliferation, differentiation, and angiogenesis.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Plays a role in tumor growth and the development of the tumor microenvironment.
-
Src Family Kinases (including Src, Fyn, Lyn, Lck): Key signaling molecules involved in cell growth, proliferation, survival, and migration.
Comparative Analysis of Kinase Inhibitors in Xenograft Models
| Compound | Primary Targets | Xenograft Model Examples | Reported Efficacy |
| TG100572 | VEGFR1/2, FGFR1/2, PDGFRβ, Src family kinases | Data not available for cancer xenografts. | Significant suppression of choroidal neovascularization in an eye disease model.[1] |
| Ruxolitinib | JAK1, JAK2 | Ph-like acute lymphoblastic leukemia (B-ALL) xenografts. | Significantly lower peripheral and splenic blast counts compared to vehicle. |
| Pacritinib | JAK2, FLT3, IRAK1 | Rodent models of graft-versus-host disease (GVHD) and xenogeneic skin graft rejection. | Significantly reduces GVHD and xenogeneic skin graft rejection. |
| TG02 | CDKs, JAK2, FLT3 | Murine model of mutant-FLT3 leukemia (MV4-11) and a disseminated AML model (HL-60). | Induces tumor regression and prolongs survival. |
Experimental Protocols
Below is a detailed, generalized protocol for assessing the efficacy of a compound like TG100572 in a human tumor xenograft model. This protocol is based on established methodologies in the field.
Cell Line and Animal Model
-
Cell Line: A human cancer cell line with known expression of TG100572 targets (e.g., high expression of VEGFR2 or PDGFRβ) would be selected. For example, a human glioblastoma, colorectal, or lung cancer cell line.
-
Animal Model: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks, would be used to prevent rejection of the human tumor cells.
Xenograft Implantation
-
Cell Culture: The selected human cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a solution of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Mice are anesthetized, and 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.
Treatment Regimen
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization: Mice are randomly assigned to treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: TG100572 is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injections). Dose-ranging studies would be necessary to determine the maximum tolerated dose.
-
Control Group: Administered the vehicle used to dissolve TG100572, following the same schedule.
-
-
Monitoring: Animal body weight and tumor volume are monitored throughout the study. Signs of toxicity are also recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: In some studies, treatment may continue until a survival endpoint is reached.
-
Immunohistochemistry: At the end of the study, tumors are excised, and tissues are analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blotting to assess the phosphorylation status of TG100572's target kinases.
Visualizing the Pathways and Workflow
To better understand the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways targeted by TG100572 and a typical experimental workflow for a xenograft study.
Caption: Signaling pathways inhibited by TG100572.
Caption: Experimental workflow for a xenograft study.
References
Head-to-head comparison of TG 100572 and Axitinib
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor development, both TG100572 and Axitinib have emerged as potent molecules with significant therapeutic potential in their respective fields. While both compounds target key signaling pathways involved in angiogenesis and cell proliferation, they exhibit distinct target profiles and have been primarily investigated for different clinical applications. This guide provides a detailed head-to-head comparison of TG100572 and Axitinib, summarizing their mechanisms of action, target specificity, and available preclinical data. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both TG100572 and Axitinib function as multi-targeted kinase inhibitors, interfering with the ATP-binding sites of their target kinases to block downstream signaling. However, their selectivity and the breadth of their target profiles differ significantly.
TG100572 is a potent inhibitor of receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Its inhibitory activity is notable against Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] Furthermore, it demonstrates sub-nanomolar activity against several members of the Src family of non-receptor tyrosine kinases.[1][2] This broad-spectrum activity suggests its potential in targeting both angiogenesis and vascular permeability.[3]
Axitinib , sold under the brand name Inlyta, is a highly potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[4][5][6] While it is highly selective for VEGFRs, it also exhibits inhibitory activity against c-KIT and PDGFR at nanomolar concentrations.[4][7] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5][7]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG100572 and Axitinib against various kinases, providing a quantitative comparison of their potency.
| Target Kinase | TG100572 IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 | 2[1][2] | 0.1[4][6] |
| VEGFR2 | 7[1][2] | 0.2[6] |
| VEGFR3 | Not Reported | 0.1-0.3[4][6] |
| PDGFRβ | 13[1][2] | Reported activity, specific IC50 not consistently available in searches |
| FGFR1 | 2[1][2] | Not a primary target |
| FGFR2 | 16[1][2] | Not a primary target |
| c-KIT | Not a primary target | Reported activity, specific IC50 not consistently available in searches |
| Src | 1[1][2] | Not a primary target |
| Fyn | 0.5[1][2] | Not a primary target |
| Lyn | 0.4[1][2] | Not a primary target |
| Lck | 0.1[1][2] | Not a primary target |
| Yes | 0.2[1][2] | Not a primary target |
| Fgr | 5[1][2] | Not a primary target |
| Hck | 6[1][2] | Not a primary target |
Therapeutic Applications
The distinct target profiles of TG100572 and Axitinib have led to their investigation in different therapeutic areas.
TG100572 has been primarily explored for the treatment of ocular diseases characterized by neovascularization and vascular leakage, such as age-related macular degeneration (AMD) and diabetic retinopathy.[1][8] It is often administered as a prodrug, TG100801, which is converted to the active TG100572 in tissues.[8][9]
Axitinib is an approved medication for the treatment of advanced renal cell carcinoma (RCC).[7][10] It is typically used as a second-line treatment after failure of other systemic therapies.[5] Clinical trials have demonstrated its efficacy in extending progression-free survival in patients with advanced RCC.[11]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by TG100572 and Axitinib.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TG100572 and Axitinib are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor by measuring the concentration required to inhibit 50% of the kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (e.g., TG100572 or Axitinib) serially diluted in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence or phosphocellulose paper for radiometric assay)
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Endothelial Cell Proliferation Assay
This protocol describes a method to assess the effect of an inhibitor on VEGF-induced endothelial cell proliferation.
Objective: To determine the anti-proliferative effect of a kinase inhibitor on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium and starvation medium (low serum)
-
Recombinant human VEGF
-
Test inhibitor (e.g., TG100572 or Axitinib)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminescence)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.
-
Starvation: Replace the growth medium with starvation medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the test inhibitor in the presence or absence of a fixed concentration of VEGF. Include controls for basal proliferation (no VEGF, no inhibitor) and maximal proliferation (VEGF, no inhibitor).
-
Incubation: Incubate the cells for 48-72 hours.
-
Detection: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells and plot cell viability against the inhibitor concentration to determine the concentration that inhibits proliferation by 50% (IC50 or GI50).
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a downstream effector in many kinase signaling pathways.
Objective: To qualitatively or quantitatively assess the inhibition of a signaling pathway by measuring the phosphorylation status of a key downstream protein.
Materials:
-
Cells (e.g., endothelial cells or tumor cell lines)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and/or growth factor for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion
While a direct experimental head-to-head comparison of TG100572 and Axitinib is not available in the published literature, this guide provides a comprehensive comparison based on their individual characteristics. Axitinib is a highly potent and selective VEGFR inhibitor with proven clinical efficacy in renal cell carcinoma. TG100572, on the other hand, is a broader spectrum kinase inhibitor targeting VEGFR, PDGFR, FGFR, and Src family kinases, with its development focused on ophthalmic indications. The choice between a highly selective versus a multi-targeted inhibitor depends on the specific therapeutic context, including the disease pathology and the desired pharmacological effect. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other kinase inhibitors.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. jove.com [jove.com]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 11. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Kinase Profiling of TG100572: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential toxicities. This guide provides a comparative analysis of the off-target kinase profile of TG100572, a multi-targeted kinase inhibitor, against other well-characterized inhibitors with overlapping target profiles: Sunitinib, Sorafenib, and Dasatinib.
TG100572 is a potent inhibitor of receptor tyrosine kinases (RTKs) and Src family kinases.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), as well as several members of the Src kinase family.[1] This profile makes it a valuable tool for studying angiogenesis and related pathological conditions.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of TG100572 and selected alternative multi-targeted kinase inhibitors against a panel of on-target and off-target kinases. Lower IC50 values indicate greater potency.
Disclaimer: The IC50 values presented below are compiled from various sources. Direct comparison should be approached with caution as experimental conditions, such as ATP concentration and assay format, can influence the results.
Table 1: Inhibition of Receptor Tyrosine Kinases by TG100572 and Comparators
| Kinase | TG100572 IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| VEGFR1 | 2[1] | - | 26 | - |
| VEGFR2 | 7[1] | 80[2] | 90 | - |
| VEGFR3 | - | - | 20 | - |
| FGFR1 | 2[1] | - | 580 | - |
| FGFR2 | 16[1] | - | - | - |
| PDGFRβ | 13[1] | 2[2] | 57 | Yes (inhibits)[3] |
| c-Kit | - | 4 (Ki)[2] | 68 | Yes (inhibits)[1][3] |
| Flt3 | - | 50 (ITD mutant)[2] | 58 | Yes (inhibits at ~10⁻⁶ M)[1] |
Table 2: Inhibition of Src Family and Other Kinases by TG100572 and Comparators
| Kinase | TG100572 IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| Src | 1[1] | - | - | <1 |
| Fgr | 5[1] | - | - | Yes (inhibits)[3] |
| Fyn | 0.5[1] | - | - | Yes (inhibits)[3] |
| Hck | 6[1] | - | - | Yes (inhibits)[3] |
| Lck | 0.1[1] | - | - | Yes (inhibits)[3] |
| Lyn | 0.4[1] | - | - | Yes (inhibits)[3] |
| Yes | 0.2[1] | - | - | Yes (inhibits)[3] |
| B-Raf | - | - | 22 (wild-type) | - |
| Abl | - | - | - | <1 |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for kinase profiling, the following diagrams are provided.
TG100572 Signaling Pathway Inhibition
Radiometric Kinase Inhibition Assay Workflow
Experimental Protocols
The determination of kinase inhibitor potency is crucial for its characterization. Below is a detailed protocol for a representative radiometric kinase assay, a common method for quantifying kinase activity and inhibition.
Radiometric Kinase Assay (Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific peptide or protein substrate by the kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test inhibitor (e.g., TG100572) dissolved in DMSO
-
Phosphocellulose filter plates or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid or phosphor imager screen
-
Microplate reader or phosphor imager
2. Assay Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the kinase in kinase reaction buffer.
-
Prepare a working solution of the substrate in kinase reaction buffer.
-
Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP to the desired final concentration (often at or near the Km for the kinase) and specific activity.
-
Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to achieve the final desired concentrations.
-
-
Kinase Reaction:
-
In a microplate, add the following in order:
-
Kinase reaction buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Substrate solution
-
Kinase solution
-
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
-
Washing:
-
Wash the filter membrane multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Dry the filter membrane.
-
Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or a phosphor imager.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TG100572 and Commercially Available Tyrosine Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
Disclaimer: Direct head-to-head comparative studies evaluating the efficacy of TG100572 against other commercially available tyrosine kinase inhibitors (TKIs) under identical experimental conditions were not available in the public domain at the time of this review. The following comparison is based on publicly available data from various sources, and therefore, direct comparison of absolute inhibitory concentrations (e.g., IC50 values) should be interpreted with caution due to potential variations in experimental protocols and assay conditions.
Introduction
TG100572 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against key mediators of angiogenesis and cell signaling. Its inhibitory profile suggests potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. This guide provides a comparative overview of the in vitro efficacy of TG100572 against several commercially available TKIs that share overlapping target profiles, including inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Src family kinases.
Kinase Inhibition Profiles
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of TG100572 and selected commercially available TKIs against various kinases. Lower IC50 values indicate greater potency.
TG100572 Kinase Inhibition Profile
TG100572 demonstrates potent, low nanomolar to sub-nanomolar inhibition across a range of receptor tyrosine kinases and Src family kinases.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Commercially Available TKI Kinase Inhibition Profiles
For the purpose of this comparison, we have selected three widely used, commercially available TKIs: Sunitinib and Sorafenib, which are multi-targeted RTK inhibitors, and Dasatinib, a potent Src family kinase inhibitor.
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor.
| Target Kinase | IC50 (nM) |
| VEGFR1 | - |
| VEGFR2 | 80 |
| PDGFRβ | 2 |
| c-Kit | - |
| FLT3 | - |
| RET | - |
Sorafenib is a multi-kinase inhibitor that targets both serine/threonine and receptor tyrosine kinases.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 15 |
| VEGFR2 | 90 |
| VEGFR3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RAF-1 | 6 |
| B-RAF | 22 |
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, with particularly strong activity against the Src family and BCR-ABL.
| Target Kinase | IC50 (nM) |
| Src | <1 |
| Lck | 1.1 |
| Lyn | 2.2 |
| Fyn | 0.2 |
| Yes | 0.2 |
| BCR-ABL | <1 |
| c-Kit | 12 |
| PDGFRβ | 28 |
| EphA2 | 2.7 |
Experimental Protocols
While specific protocols for each cited IC50 value are not available, a generalized protocol for a biochemical kinase assay is provided below to illustrate the typical methodology used to determine inhibitor potency.
General Protocol: In Vitro Biochemical Kinase Assay
This protocol outlines a common method for determining the IC50 of a compound against a purified kinase enzyme.
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system.
-
Assay buffer (containing buffering agents, divalent cations like Mg²⁺ or Mn²⁺, and a reducing agent like DTT).
-
Test compound (e.g., TG100572 or other TKIs) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for luminescence-based ATP detection).
-
Plate reader (scintillation counter, luminometer, or spectrophotometer).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the purified kinase and its specific substrate in the assay buffer.
-
The test compound at various concentrations is added to the wells of the assay plate. Control wells receive DMSO vehicle only.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA or acid).
-
The amount of phosphorylated substrate is quantified. This can be achieved by various methods, including:
-
Radiometric assay: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured.
-
ELISA-based assay: A phosphospecific antibody is used to detect the phosphorylated substrate.
-
Luminescence-based assay: The amount of ATP consumed is measured, which is inversely proportional to kinase activity.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO-treated) samples.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by TG100572 and the comparator TKIs, as well as a typical experimental workflow for an in vitro kinase inhibition assay.
Caption: Key signaling pathways targeted by TG100572 and comparator TKIs.
Caption: General workflow for an in vitro kinase inhibition assay.
Unveiling the Kinase Selectivity of TG 100572: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of TG 100572 with other kinase families, presenting supporting experimental data, detailed methodologies, and visual pathway representations to inform targeted therapeutic strategies.
This compound is a potent, multi-targeted kinase inhibitor that demonstrates significant activity against both receptor tyrosine kinases (RTKs) and Src family kinases.[1][2][3] Its inhibitory action on key signaling molecules involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src, has positioned it as a compound of interest in ophthalmology and oncology research.[3][4] This guide delves into the specifics of its kinase inhibition profile and compares it with several other well-established multi-targeted kinase inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of this compound and a selection of alternative multi-targeted kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50 in nM) of this compound Against Key Kinase Families
| Kinase Family | Kinase | This compound IC50 (nM) |
| Receptor Tyrosine Kinases | VEGFR1 | 2[1][2] |
| VEGFR2 | 7[1][2] | |
| FGFR1 | 2[1][2] | |
| FGFR2 | 16[1][2] | |
| PDGFRβ | 13[1][2] | |
| Src Family Kinases | Fgr | 5[1][2] |
| Fyn | 0.5[1][2] | |
| Hck | 6[1][2] | |
| Lck | 0.1[1][2] | |
| Lyn | 0.4[1][2] | |
| Src | 1[1][2] | |
| Yes | 0.2[1][2] |
Table 2: Comparative Inhibitory Activity (IC50 in nM) of this compound and Alternative Kinase Inhibitors
| Kinase | This compound | Axitinib | Sunitinib | Sorafenib | Pazopanib | Vandetanib | Cabozantinib |
| VEGFR1 | 2[1][2] | 0.1[5] | 10-fold lower than others[5] | 26 | - | >1100[6] | - |
| VEGFR2 | 7[1][2] | 0.2[5] | 80[7][8] | 90[9] | 30[10] | 40[11] | 0.035[12] |
| VEGFR3 | - | 0.1-0.3[5] | - | 20[9] | - | 110[11] | - |
| PDGFRβ | 13[1][2] | 1.6[5] | 2[7][8] | 57 | - | >1100[6] | - |
| c-Kit | - | >1000[5] | Potent[7][13] | 68 | 48[14] | >10000[6] | 4.6[15] |
| Flt3 | - | - | 50 (ITD), 30 (Asp835)[8] | 58 | - | - | 11.3[15] |
| RET | - | - | Potent[7] | 43 | - | 130[11] | 5.2[12] |
| Src | 1[1][2] | - | >10-fold less than VEGFR2/PDGFR[8] | - | - | - | - |
| EGFR | - | - | >10-fold less than VEGFR2/PDGFR[8] | - | - | 500[11] | - |
| c-Met | - | - | >10-fold less than VEGFR2/PDGFR[8] | - | - | - | 1.3[12] |
| Axl | - | - | - | - | - | - | 7[15] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity is crucial for its development. A common method to ascertain the IC50 values is through in vitro kinase inhibition assays. Below is a generalized protocol synthesized from best practices in the field.
Protocol: In Vitro Kinase Inhibition Assay
-
Plate Preparation: 96-well microtiter plates are coated with a peptide substrate specific to the kinase of interest. The plates are incubated to allow for substrate binding, and then any remaining binding sites are blocked using a solution such as Bovine Serum Albumin (BSA)[7].
-
Inhibitor Preparation: The kinase inhibitor (e.g., this compound) is serially diluted to create a range of concentrations to be tested.
-
Kinase Reaction: The purified kinase enzyme is added to the wells containing the various concentrations of the inhibitor.
-
Initiation of Phosphorylation: The kinase phosphorylation reaction is initiated by the addition of ATP[7]. The reaction is allowed to proceed for a set incubation period at a controlled temperature.
-
Detection of Phosphorylation: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled ATP (e.g., ³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing phospho-specific antibodies tagged with a fluorescent marker.
-
Luminescence-Based Assays: Using assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction[16].
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%[7].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process for determining its cross-reactivity, the following diagrams are provided.
Caption: this compound inhibits VEGFR and Src, blocking downstream signaling pathways.
Caption: Workflow for determining the kinase inhibition profile of a compound.
Conclusion
This compound is a highly potent inhibitor of Src family kinases and several key receptor tyrosine kinases involved in angiogenesis. Its sub-nanomolar to low nanomolar IC50 values against these targets underscore its potential as a therapeutic agent. The comparative data presented in this guide highlights the varying selectivity profiles among different multi-targeted kinase inhibitors. While some inhibitors, like axitinib, show high selectivity for VEGFRs[5], others, such as sunitinib and sorafenib, exhibit a broader spectrum of activity against multiple kinase families[7]. The choice of an appropriate kinase inhibitor for research or therapeutic development will depend on the specific signaling pathways driving the pathology of interest. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. promega.com [promega.com]
Validating the Anti-Tumor Effects of TG100572 In Vivo: A Comparative Analysis
Despite its demonstrated potent multi-kinase inhibitory activity in preclinical settings, publicly available in vivo data validating the systemic anti-tumor effects of TG100572 in cancer models remains scarce. This guide aims to provide a framework for such a validation by outlining the known mechanisms of TG100572 and presenting a comparative analysis with established multi-kinase inhibitors, alongside detailed experimental protocols for future in vivo studies.
TG100572 is a potent inhibitor of a range of receptor tyrosine kinases (RTKs) and Src family kinases, playing a crucial role in angiogenesis and tumor cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By targeting these key signaling pathways, TG100572 exhibits strong anti-angiogenic properties and has been shown to induce apoptosis in rapidly proliferating endothelial cells.
Mechanism of Action: A Multi-Pronged Attack on Tumor Growth
The anti-tumor activity of TG100572 is predicated on its ability to simultaneously disrupt multiple signaling cascades essential for tumor progression.
-
Inhibition of Angiogenesis: By blocking VEGFR and PDGFR signaling, TG100572 effectively cuts off the tumor's blood supply, a process known as angiogenesis. This deprivation of nutrients and oxygen is a critical step in halting tumor growth and metastasis.
-
Direct Anti-Tumor Effects: The inhibition of Src family kinases and other RTKs can directly impact tumor cell proliferation, survival, and migration.
Signaling pathways inhibited by TG100572.
Comparative Landscape: TG100572 vs. Standard-of-Care Kinase Inhibitors
While direct comparative in vivo anti-tumor data for TG100572 is not publicly available, a comparison with well-established multi-kinase inhibitors like Sunitinib and Sorafenib can provide a benchmark for its potential efficacy.
| Feature | TG100572 | Sunitinib | Sorafenib |
| Primary Targets | VEGFR1/2, FGFR1/2, PDGFRβ, Src | VEGFR1/2/3, PDGFRα/β, c-KIT, FLT3, RET | VEGFR2/3, PDGFRβ, c-KIT, FLT3, RAF-1, BRAF |
| Primary Mechanism | Anti-angiogenic, Anti-proliferative | Anti-angiogenic, Anti-proliferative | Anti-angiogenic, Anti-proliferative |
| Approved Indications | Not applicable | Renal Cell Carcinoma, GIST, pNET | Hepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid Cancer |
| Reported In Vivo Efficacy | Data not available | Significant tumor growth inhibition in various xenograft models | Significant tumor growth inhibition in various xenograft models |
Proposed Experimental Protocols for In Vivo Validation
To rigorously validate the anti-tumor effects of TG100572 in vivo, the following experimental protocols are recommended.
Xenograft Tumor Model
-
Cell Lines: A panel of human cancer cell lines with known expression levels of the target kinases (e.g., VEGFR, PDGFR, FGFR, Src) should be selected. Examples include human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, and various solid tumor lines such as A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) for anti-tumor efficacy.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are suitable for establishing subcutaneous xenografts.
-
Procedure:
-
Inject 1 x 10^6 to 5 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer TG100572 (and comparator drugs like Sunitinib) at various doses and schedules (e.g., daily oral gavage). The vehicle used for drug formulation should be administered to the control group.
-
Measure tumor volume (using calipers) and body weight twice weekly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Workflow for a xenograft tumor model study.
Data Analysis and Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Secondary Endpoints:
-
Survival analysis (Kaplan-Meier curves).
-
Immunohistochemical analysis of tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Western blot analysis of tumor lysates to confirm target engagement (e.g., phosphorylation status of VEGFR, Src).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment and control groups.
Conclusion
While TG100572 shows significant promise as a multi-targeted anti-tumor agent based on its in vitro profile, a comprehensive in vivo evaluation is imperative to validate its therapeutic potential. The lack of publicly available data on its systemic anti-cancer efficacy highlights a critical gap in its preclinical development. The experimental framework provided here offers a robust approach to generate the necessary data to compare its performance against current standards of care and to inform its future clinical development. Researchers, scientists, and drug development professionals are encouraged to pursue these studies to fully elucidate the in vivo anti-tumor effects of TG100572.
Synergistic Potential of TG100572 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted kinase inhibitor with significant preclinical activity against key drivers of tumor progression and angiogenesis. By simultaneously targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases, TG100572 presents a compelling case for investigation in combination with other anticancer agents.[1][2] This guide explores the theoretical synergistic potential of TG100572 with other cancer drugs, based on its mechanism of action and data from analogous multi-targeted kinase inhibitors. While specific experimental data on TG100572 combinations are not yet available in the public domain, this document provides a framework for designing and evaluating such combination studies.
Hypothesized Synergistic Combinations
The following table outlines potential synergistic combinations of TG100572 with other classes of cancer drugs. The rationale for synergy is based on the complementary mechanisms of action targeting distinct but interconnected cancer signaling pathways.
Table 1: Potential Synergistic Combinations with TG100572
| Combination Partner Class | Rationale for Synergy | Potential Cancer Indications |
| Cytotoxic Chemotherapy (e.g., Paclitaxel, Gemcitabine) | TG100572's anti-angiogenic effects may enhance the delivery and efficacy of chemotherapeutic agents by normalizing tumor vasculature. Inhibition of Src kinases can overcome chemotherapy resistance mechanisms. | Solid tumors (e.g., Ovarian, Pancreatic, Non-Small Cell Lung Cancer) |
| EGFR Inhibitors (e.g., Erlotinib, Osimertinib) | Dual blockade of VEGFR and EGFR signaling pathways, which are often co-activated in tumors and contribute to resistance to single-agent therapy. | Non-Small Cell Lung Cancer, Colorectal Cancer |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | TG100572 can modulate the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and increasing T-cell infiltration, thereby enhancing the anti-tumor immune response. | Melanoma, Renal Cell Carcinoma, Non-Small Cell Lung Cancer |
| mTOR Inhibitors (e.g., Everolimus, Rapamycin) | Combined inhibition of the PI3K/AKT/mTOR and VEGFR/Src pathways can lead to a more potent blockade of tumor cell proliferation, survival, and angiogenesis. | Renal Cell Carcinoma, Breast Cancer, Neuroendocrine Tumors |
Quantitative Data from Analogous Studies
While specific quantitative data for TG100572 combinations are unavailable, the following table presents representative data from studies involving other multi-targeted kinase inhibitors (targeting VEGFR and Src) in combination with chemotherapy, illustrating the potential for synergistic effects.
Table 2: Representative Synergistic Effects of Multi-Targeted Kinase Inhibitors in Preclinical Models
| Combination | Cancer Model | Parameter | Value | Reference |
| Dasatinib (Src/Abl inhibitor) + Docetaxel | Prostate Cancer (PC-3) | Combination Index (CI) | < 1 (Synergism) | --INVALID-LINK-- |
| Sunitinib (VEGFR/PDGFR inhibitor) + Gemcitabine | Pancreatic Cancer (MIA PaCa-2) | Tumor Growth Inhibition | Increased vs. monotherapy | --INVALID-LINK-- |
| Sorafenib (VEGFR/PDGFR/Raf inhibitor) + Erlotinib | Non-Small Cell Lung Cancer (H1975) | Apoptosis Rate | Significantly increased | --INVALID-LINK-- |
Note: The data presented above are for illustrative purposes and are not direct results from TG100572 studies.
Experimental Protocols
To rigorously evaluate the synergistic potential of TG100572 in combination with other cancer drugs, the following experimental protocols are recommended.
In Vitro Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.
-
Cell Culture: Culture cancer cell lines of interest in appropriate media.
-
Drug Preparation: Prepare stock solutions of TG100572 and the combination drug in a suitable solvent (e.g., DMSO).
-
IC50 Determination: Determine the 50% inhibitory concentration (IC50) for each drug individually using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Combination Studies:
-
Design a matrix of drug concentrations, typically at a constant ratio around the IC50 values of the individual drugs.
-
Treat cells with the single agents and their combinations for a specified duration (e.g., 72 hours).
-
-
Data Analysis:
-
Measure cell viability for each condition.
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Tumor Growth Inhibition Studies
Animal models are crucial for validating in vitro findings.
-
Animal Model: Utilize xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following groups:
-
Vehicle control
-
TG100572 alone
-
Combination drug alone
-
TG100572 + Combination drug
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the combination effect compared to monotherapies.
-
Signaling Pathways and Experimental Workflows
TG100572 Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by TG100572.
Caption: TG100572 inhibits multiple signaling pathways crucial for tumor growth.
Experimental Workflow for Synergy Screening
The following diagram outlines a typical workflow for screening and validating synergistic drug combinations.
Caption: A stepwise approach for identifying and validating synergistic drug combinations.
Conclusion
TG100572, with its multi-targeted kinase inhibition profile, holds considerable promise for synergistic combination therapies in oncology. By targeting key pathways involved in tumor growth, angiogenesis, and resistance, TG100572 has the potential to enhance the efficacy of various standard-of-care and emerging cancer treatments. The experimental frameworks and theoretical combinations presented in this guide offer a robust starting point for researchers to design and execute preclinical studies aimed at unlocking the full therapeutic potential of TG100572 in combination regimens. Rigorous in vitro and in vivo testing is warranted to validate these hypotheses and to identify the most promising combinations for clinical development.
References
Safety Operating Guide
Comprehensive Disposal and Safety Guide for TG 100572
Disclaimer: A specific Safety Data Sheet (SDS) for TG 100572 could not be located in publicly available resources. The following disposal procedures are based on general best practices for potent, biologically active research chemicals and kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and to obtain and follow the specific SDS from your supplier before handling and disposing of this compound.
This compound is a potent multi-targeted kinase inhibitor used in research to investigate cellular signaling pathways.[1][2] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound and details its biological activity for a comprehensive understanding of its nature.
Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a range of receptor tyrosine kinases and Src family kinases, making it a valuable tool in cancer and angiogenesis research.[1][2] Its systemic administration has been associated with toxicity, underscoring the need for careful handling and disposal.[1][3]
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Proper Disposal Procedures for this compound
As a potent kinase inhibitor, all waste contaminated with this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Plan:
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, gloves, bench paper, and vials.
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated personal protective equipment (PPE), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be robust and leak-proof.
-
Label the container with "Hazardous Waste" and explicitly list "this compound" as a component.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
Never dispose of liquid waste containing this compound down the drain.[4]
-
The container must be kept securely closed when not in use and should be clearly labeled as "Hazardous Waste" with the chemical contents specified.
-
-
Decontamination:
-
Decontaminate all surfaces and laboratory equipment that have come into contact with this compound.
-
A common practice is to wipe surfaces with 70% ethanol followed by a suitable laboratory cleaning agent.
-
All cleaning materials used for decontamination must be disposed of as hazardous solid waste.
-
-
Waste Collection and Disposal:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay:
This protocol assesses the effect of this compound on the proliferation of human retinal microvascular endothelial cells (hRMVEC).
-
Cell Plating: Plate hRMVEC in 96-well plates.
-
Treatment: Culture the cells for 48 hours in the presence of varying concentrations of this compound (ranging from 2 nM to 5 µM) or DMSO as a vehicle control. The culture medium should be supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF.
-
Assessment: Evaluate cell viability and proliferation using a colorimetric assay, such as an XTT-based assay. This compound has been shown to inhibit hRMVEC proliferation with an IC₅₀ of approximately 610 nM.[1][2]
In Vivo Choroidal Neovascularization (CNV) Model in Mice:
This protocol evaluates the in vivo efficacy of this compound in a model of ocular neovascularization.
-
Animal Model: Use C57BL/6 mice.
-
Systemic Administration: Administer this compound intraperitoneally (i.p.) at a dose of 5 mg/kg twice daily for four days, followed by a single dose on the fifth day.
-
Sample Collection: Five hours after the final dose, collect plasma samples, euthanize the animals, and explant the eyes for further analysis.
-
Topical Administration: Alternatively, a single 10 µL drop of a this compound formulation can be administered topically to both eyes for two days. Plasma and eyes are then harvested at various time points (e.g., 0.5, 1, 3, 5, or 7 hours) after the final dosing on the second day. Systemic delivery has been shown to suppress CNV but may be associated with weight loss, indicating potential systemic toxicity.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general disposal workflow for this compound and the signaling pathways it inhibits.
Caption: Disposal workflow for this compound waste.
Caption: Inhibitory action of this compound on key signaling pathways.
References
Personal protective equipment for handling TG 100572
Disclaimer: No official Safety Data Sheet (SDS) for TG 100572 is publicly available. This guide is compiled from publicly accessible data and general laboratory safety protocols. It is intended for informational purposes only and does not substitute for a formal risk assessment by qualified safety professionals. Always consult your institution's safety office before handling any new chemical.
This compound is a potent, multi-targeted kinase inhibitor under investigation for its role in angiogenesis and cancer.[1][2][3] Due to its biological activity, it should be handled with care in a laboratory setting. This document provides essential information for the safe handling, storage, and disposal of this compound, targeted at researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of dust or aerosols. A respirator may be required for handling large quantities or if a fume hood is unavailable. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling:
-
Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Avoid the creation of dust when handling the solid form.
-
Use designated tools (spatulas, weighing paper) for handling the compound.
-
Prepare solutions in a well-ventilated area, preferably within the fume hood.
-
After handling, thoroughly wash hands and any exposed skin.
-
Storage:
-
Short-term storage (stock solutions): Store at -20°C for up to one month.[1]
-
Long-term storage (stock solutions): For periods longer than one month, store at -80°C for up to six months.[1]
-
General recommendations: Keep the container tightly sealed and store in a dry, well-ventilated place.[1] Protect from moisture.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any other required hazard information.
-
Store waste containers in a designated secondary containment area while awaiting pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity (IC₅₀) [1][2][3][4]
| Target | IC₅₀ (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Cₘₐₓ (in choroid and sclera) | 23.4 µM | Murine | [1][2][4] |
| Tₘₐₓ (in choroid and sclera) | 0.5 hours | Murine | [1][2][4] |
| Half-life (ocular tissues) | Very short | Murine | [1][2][4] |
| Systemic Clearance | High | Preclinical Species | [5] |
| Systemic Exposure (topical) | Below limit of quantitation (1–3 ng/mL) | Preclinical Species | [5] |
Experimental Protocols
Cell Proliferation Assay (hRMVEC cells)
This protocol is adapted from methodologies used to assess the effect of this compound on human retinal microvascular endothelial cell (hRMVEC) proliferation.[1][3]
Methodology:
-
Cell Seeding: Plate hRMVEC cells in 96-well plates at a density of 5,000 cells/well.
-
Cell Culture: Culture cells for 24 hours in complete medium.
-
Treatment: Replace the medium with a serum-free medium containing varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Choroidal Neovascularization (CNV) Model
This protocol is a general representation of a laser-induced CNV model in mice used to evaluate the efficacy of anti-angiogenic compounds like this compound.[1]
Methodology:
-
Animal Model: Use adult C57BL/6 mice.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.
-
Laser Photocoagulation: Use a diode laser to induce photocoagulation spots on the retina, causing a rupture of Bruch's membrane.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, topical eye drops).
-
Treatment Period: Continue treatment for a specified period (e.g., 7-14 days).
-
Evaluation of CNV:
-
At the end of the treatment period, euthanize the mice.
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Stain the flat mounts with a fluorescent vascular stain (e.g., isolectin B4).
-
Image the flat mounts using fluorescence microscopy.
-
-
Data Analysis: Quantify the area of CNV in each eye and compare the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a multi-targeted kinase inhibitor that blocks the signaling of several key receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis and cell proliferation.[1][2][3][4]
Caption: this compound inhibits key signaling pathways in angiogenesis.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for testing the in vitro efficacy of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
